Technical Documentation Center

4-Bromo-2-((pyridin-2-ylamino)methyl)phenol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Bromo-2-((pyridin-2-ylamino)methyl)phenol
  • CAS: 153247-75-7

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Scalable Synthesis of the Tridentate Ligand Scaffold 4-Bromo-2-((pyridin-2-ylamino)methyl)phenol

Executive Summary & Strategic Context The target molecule, 4-Bromo-2-((pyridin-2-ylamino)methyl)phenol , represents a critical class of tridentate [N,N,O] donor ligands. These "reduced Schiff base" ligands are pivotal in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

The target molecule, 4-Bromo-2-((pyridin-2-ylamino)methyl)phenol , represents a critical class of tridentate [N,N,O] donor ligands. These "reduced Schiff base" ligands are pivotal in bio-inorganic chemistry for modeling metalloenzymes (e.g., galactose oxidase) and in industrial catalysis for olefin polymerization and oxidation reactions.

Unlike its imine precursor, the reduced amine offers a conformationally flexible backbone, enhancing the stability of metal complexes against hydrolytic degradation. This guide presents a rugged, two-step synthesis designed for reproducibility and scalability, prioritizing the isolation of the intermediate imine to ensure high purity without chromatographic separation.

Retrosynthetic Analysis & Mechanistic Logic

The synthesis is best approached via reductive amination .[1] While direct alkylation of 2-aminopyridine with 2-(chloromethyl)-4-bromophenol is theoretically possible, it suffers from poor selectivity (O-alkylation vs. N-alkylation) and the instability of the benzyl chloride precursor.

The preferred route disconnects the benzylic C-N bond, leading to two stable commercial precursors: 5-Bromo-2-hydroxybenzaldehyde (5-Bromosalicylaldehyde) and 2-Aminopyridine .

Mechanistic Pathway[2]
  • Condensation: The nucleophilic amine of 2-aminopyridine attacks the carbonyl carbon of the aldehyde. Note that 2-aminopyridine is less nucleophilic than aliphatic amines due to delocalization of the lone pair into the pyridine ring. However, the ortho-hydroxyl group on the aldehyde acts as an intramolecular acid catalyst, activating the carbonyl and stabilizing the resulting imine (Schiff base) via hydrogen bonding.

  • Reduction: The C=N imine bond is reduced to a C-N single bond using Sodium Borohydride (

    
    ).[2] This step is chemoselective; the phenol and pyridine rings remain aromatic.
    
Visualization: Retrosynthetic Logic

Retrosynthesis Target Target: 4-Bromo-2-((pyridin-2-ylamino)methyl)phenol Disconnection Disconnection: Reductive Amination (C-N Bond) Target->Disconnection Retrosynthesis Aldehyde Precursor A: 5-Bromosalicylaldehyde Disconnection->Aldehyde Amine Precursor B: 2-Aminopyridine Disconnection->Amine

Figure 1: Retrosynthetic disconnection strategy identifying the Schiff base route as the most viable pathway.

Experimental Protocol

Materials & Reagents Table
ReagentMW ( g/mol )Equiv.Mass/Vol (10 mmol Scale)Role
5-Bromosalicylaldehyde 201.021.02.01 gElectrophile
2-Aminopyridine 94.111.00.94 gNucleophile
Ethanol (Absolute) -Solvent30 mLSolvent (Step 1)
Sodium Borohydride 37.831.50.57 gReducing Agent
Methanol -Solvent20 mLSolvent (Step 2)
Acetic Acid (Glacial) 60.05Cat.2-3 dropsCatalyst (Optional)
Step 1: Synthesis of the Imine Intermediate

Target: 4-bromo-2-((pyridin-2-ylimino)methyl)phenol

Rationale: Isolating the imine is crucial. Direct "one-pot" reductive amination often leads to over-alkylation or difficult workups. The imine of salicylaldehydes is typically a stable, yellow crystalline solid that precipitates from ethanol, acting as a self-purification step.

  • Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve 2.01 g (10 mmol) of 5-Bromosalicylaldehyde in 20 mL of absolute ethanol.

  • Addition: Add 0.94 g (10 mmol) of 2-Aminopyridine.

    • Expert Note: If the reaction is sluggish (monitored by TLC), add 2-3 drops of glacial acetic acid. 2-aminopyridine is a weak nucleophile; the acid helps protonate the carbonyl oxygen, increasing electrophilicity.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. The solution should turn a deep yellow/orange, indicating Schiff base formation.
    
  • Isolation: Cool the mixture slowly to room temperature, then to

    
     in an ice bath. The imine should precipitate as yellow needles.
    
  • Filtration: Filter the solid under vacuum. Wash with cold ethanol (

    
    ).
    
  • Drying: Dry the solid in a vacuum oven at

    
    .
    
    • Checkpoint: Expect a yield of >85%.[3] The product is 4-bromo-2-((pyridin-2-ylimino)methyl)phenol.[4][5]

Step 2: Reduction to the Amine Ligand

Target: 4-Bromo-2-((pyridin-2-ylamino)methyl)phenol

Rationale:


 is used over 

because it is safer, easier to handle, and chemoselective (won't reduce the pyridine ring). Methanol is the preferred solvent for borohydride reductions due to faster kinetics compared to ethanol.
  • Suspension: Suspend the dried imine (approx. 2.5 g) in 20 mL of Methanol in a 100 mL RBF. Cool to

    
    .
    
  • Reduction: Add

    
     (1.5 equivalents) portion-wise over 15 minutes.
    
    • Safety: Hydrogen gas evolution will occur. Ensure good ventilation.

  • Reaction: Remove the ice bath and stir at room temperature for 2–3 hours. The deep yellow color of the imine should fade to a pale yellow or colorless solution, indicating the breaking of the conjugated

    
    -system.
    
  • Quenching: Carefully add 10 mL of water to quench excess borohydride.

  • pH Adjustment: Acidify with dilute HCl to pH ~4 (to decompose borate complexes), stir for 10 mins, then neutralize to pH 7-8 with saturated

    
     or dilute 
    
    
    
    .
    • Critical: Do not make it too basic, or the phenol will deprotonate and become water-soluble (phenolate), making extraction difficult.

  • Workup:

    • If a solid precipitates upon neutralization: Filter and wash with water.

    • If oil forms: Extract with Dichloromethane (DCM) (

      
      ), dry over 
      
      
      
      , and evaporate.
  • Recrystallization: Recrystallize from Ethanol or Acetonitrile if necessary.

Workflow Visualization

Workflow Start Start: Reagents in EtOH Reflux Step 1: Reflux (4-6 hrs, 78°C) Start->Reflux Isolate Isolate Imine (Yellow Solid) Reflux->Isolate Reduce Step 2: Reduction (NaBH4, MeOH) Isolate->Reduce Quench Quench & Neutralize (pH 7-8) Reduce->Quench Final Final Product: Recrystallization Quench->Final

Figure 2: Step-by-step experimental workflow for the synthesis of the target ligand.

Characterization & Quality Control

To validate the synthesis, compare spectral data against the following expected parameters. The disappearance of the imine signal is the primary indicator of success.

TechniqueExpected FeatureDiagnostic Value
1H NMR (DMSO-d6)

8.5–9.0 ppm (Singlet) disappears.
Imine CH=N signal is gone.
1H NMR (DMSO-d6) New doublet/singlet at

4.3–4.5 ppm.
Methylene CH2-NH appears.
IR Spectroscopy Disappearance of peak at ~1610-1630 cm⁻¹.Loss of C=N stretch.
IR Spectroscopy Appearance of peak at ~3300-3400 cm⁻¹.Presence of secondary N-H stretch.

Troubleshooting Guide:

  • Issue: Product remains yellow/orange after reduction.

    • Cause: Incomplete reduction.

    • Fix: Add more

      
       and gently warm to 
      
      
      
      .
  • Issue: Low yield after extraction.

    • Cause: Product trapped in aqueous phase as a phenolate.

    • Fix: Ensure pH is strictly neutral (7.0–7.5) during extraction.

References

  • Zhang, L. et al. (2003).[5] "4-Bromo-2-{[(pyridin-2-ylmethyl)imino]methyl}phenol".[5] Acta Crystallographica Section E. (Provides structural analogs and crystallographic data for the imine class). Link

  • Taibakhsh, M. et al. (2011).[6] "Amine synthesis by reductive amination". Synthesis. (General protocol for NaBH4 reductions). Link

  • Master Organic Chemistry. (2017). "Reductive Amination: Mechanism and Reagents". (Mechanistic grounding for the reduction step). Link

  • Sigma-Aldrich. "Application Note – Reductive Amination". (Industrial standards for reductive amination workflows). Link

Sources

Exploratory

4-Bromo-2-((pyridin-2-ylamino)methyl)phenol IUPAC name and synonyms

This guide serves as an authoritative technical reference for the synthesis, characterization, and application of 4-Bromo-2-((pyridin-2-ylamino)methyl)phenol . It is designed for researchers in medicinal chemistry and co...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an authoritative technical reference for the synthesis, characterization, and application of 4-Bromo-2-((pyridin-2-ylamino)methyl)phenol . It is designed for researchers in medicinal chemistry and coordination complex development who require a robust, self-validating protocol for this specific ligand scaffold.

Executive Summary

The compound 4-Bromo-2-((pyridin-2-ylamino)methyl)phenol represents a versatile N,N,O-donor ligand scaffold. Its structure combines a phenolic moiety, a secondary amine, and a pyridine ring, making it an ideal chelator for transition metals (Cu, Zn, Fe) in biomimetic catalysis (e.g., phosphatase or catecholase models). The bromine substituent at the para position relative to the phenol hydroxyl group offers a strategic handle for further functionalization via cross-coupling reactions (Suzuki-Miyaura, Heck), rendering this molecule a valuable intermediate in drug discovery and materials science.

Chemical Identity & Properties

PropertyDescription
IUPAC Name 2-{[(Pyridin-2-yl)amino]methyl}-4-bromophenol
Common Synonyms N-(5-Bromo-2-hydroxybenzyl)-2-aminopyridine; 5-Bromosalicylaldehyde-2-pyridylhydrazone (reduced form)
Molecular Formula C₁₂H₁₁BrN₂O
Molecular Weight 279.14 g/mol
Appearance Off-white to pale beige crystalline solid
Solubility Soluble in DMSO, DMF, MeOH, EtOH; Sparingly soluble in water
pKa (Predicted) Phenolic OH: ~9.5; Pyridine N: ~5.2

Synthesis Protocol: Reductive Amination

This protocol utilizes a two-step reductive amination sequence.[1] The choice of Sodium Borohydride (NaBH₄) over stronger reducing agents (like LiAlH₄) is critical to maintain chemoselectivity, avoiding debromination while effectively reducing the imine intermediate.

Reagents Required
  • Precursor A: 5-Bromosalicylaldehyde (CAS: 1761-61-1)

  • Precursor B: 2-Aminopyridine (CAS: 504-29-0)

  • Reducing Agent: Sodium Borohydride (NaBH₄)[2][3][4][5][6]

  • Solvent: Anhydrous Methanol (MeOH) or Ethanol (EtOH)

Step-by-Step Methodology
Phase 1: Schiff Base Condensation (Imine Formation)
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-Bromosalicylaldehyde (10 mmol, 2.01 g) in 20 mL of anhydrous MeOH.

  • Addition: Add 2-Aminopyridine (10 mmol, 0.94 g) to the solution.

  • Reaction: Reflux the mixture at 65°C for 2–4 hours.

    • Self-Validating Indicator: The solution will transition to a deep yellow/orange color, indicating the formation of the conjugated imine (Schiff base).

  • Isolation (Optional but Recommended): Cool to room temperature. The Schiff base often precipitates. Filter and wash with cold MeOH. If no precipitate forms, proceed directly to reduction (one-pot protocol).

Phase 2: Reduction to Amine
  • Suspension: If isolated, resuspend the yellow imine solid in 20 mL MeOH. If one-pot, cool the reaction mixture to 0°C (ice bath).

  • Reduction: Slowly add NaBH₄ (15 mmol, 0.57 g) in small portions over 20 minutes.

    • Caution: Hydrogen gas evolution will occur.[3] Ensure adequate venting.

  • Completion: Allow the reaction to warm to room temperature and stir for 4–6 hours.

    • Self-Validating Indicator: The deep yellow color should fade to a clear or pale yellow solution, confirming the reduction of the C=N double bond.

  • Quenching: Quench excess hydride by adding 10 mL of water or dilute acetic acid dropwise.

  • Workup: Evaporate the organic solvent under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM) or Ethyl Acetate (3 x 20 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Recrystallize from EtOH/Hexane to obtain the pure amine product.

Mechanistic Pathway

The following diagram illustrates the reaction logic, highlighting the transition from the electrophilic carbonyl to the nucleophilic amine.

ReactionMechanism Aldehyde 5-Bromosalicylaldehyde (Electrophile) Imine Intermediate Schiff Base (Yellow Solid) Aldehyde->Imine Amine 2-Aminopyridine (Nucleophile) Amine->Imine Product Target Amine (Colorless Solid) Imine->Product Step1 Reflux, MeOH - H₂O Step1->Imine Step2 NaBH₄ Reduction Hydride Attack Step2->Product

Caption: Mechanistic flow from condensation of precursors to the final hydride reduction of the imine bond.

Characterization Standards

To validate the synthesis, the following spectroscopic signatures must be confirmed:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ ~4.45 ppm (d, 2H): Methylene bridge (-CH₂-). This signal is distinct from the imine proton (which would appear ~8.5 ppm) and confirms reduction.

    • δ ~7.1–7.4 ppm (m): Pyridine and Phenol aromatic protons.

    • δ ~9.5–10.5 ppm (s, 1H): Phenolic -OH (broad, D₂O exchangeable).

    • δ ~6.5–7.0 ppm (t, 1H): Amine -NH- (often broad).

  • IR Spectroscopy:

    • Absence of strong C=N stretch at ~1620 cm⁻¹.

    • Presence of secondary amine N-H stretch at ~3300–3400 cm⁻¹.

Applications in Research

This ligand is primarily utilized in Bioinorganic Chemistry and Catalysis :

  • Biomimetic Models: The N,N,O donor set mimics the active sites of metalloenzymes (e.g., Galactose Oxidase). Complexes with Copper(II) or Zinc(II) are used to study hydrolytic mechanisms.

  • Fluorescent Sensors: The pyridine-phenol conjugate can exhibit "Turn-On" fluorescence upon binding to specific metal ions (e.g., Zn²⁺, Al³⁺), utilizing the Excited-State Intramolecular Proton Transfer (ESIPT) mechanism.

  • Cytotoxicity: Copper complexes of this ligand have shown potential anti-cancer activity by inducing reactive oxygen species (ROS) in tumor cells.

Safety & Handling

  • Brominated Phenols: Can be skin irritants and toxic if ingested. Use nitrile gloves.

  • 2-Aminopyridine: Highly toxic and readily absorbed through the skin. Handle in a fume hood.

  • Sodium Borohydride: Water-reactive. Evolves flammable hydrogen gas. Keep away from open flames and moisture during storage.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

  • Garnovskii, A. D., et al. (1993). "Synthetic Methods for Ligands in Coordination Chemistry." Russian Chemical Reviews.

  • Reddy, P. R., et al. (2013). "Synthesis and Characterization of Copper(II) Complexes with N,N,O Donor Ligands: DNA Binding and Cleavage Studies." Polyhedron.

  • Sigma-Aldrich. "Safety Data Sheet: 2-Aminopyridine."

Sources

Foundational

Computational Frameworks for the Analysis of 4-Bromo-2-((pyridin-2-ylamino)methyl)phenol

From Electronic Structure to Bioactivity Prediction Executive Summary & Molecular Architecture This technical guide outlines the theoretical investigation of 4-Bromo-2-((pyridin-2-ylamino)methyl)phenol (hereafter referre...

Author: BenchChem Technical Support Team. Date: February 2026

From Electronic Structure to Bioactivity Prediction

Executive Summary & Molecular Architecture

This technical guide outlines the theoretical investigation of 4-Bromo-2-((pyridin-2-ylamino)methyl)phenol (hereafter referred to as L-Red ). Structurally, this molecule represents the reduced form of a Schiff base derived from 5-bromosalicylaldehyde and 2-aminopyridine.

Unlike its rigid imine precursor, L-Red possesses a flexible methylene bridge (


) connecting the phenolic core to the pyridine ring. This 

hybridization introduces specific conformational degrees of freedom critical for ligand-receptor binding and metal coordination chemistry.

Core Significance:

  • Ligand Efficacy: Acts as a tridentate (

    
    ) donor system for transition metals (Cu, Zn, Fe), enhancing biological half-life and potency.
    
  • Pharmacophore: The aminomethyl-phenol motif is a privileged scaffold in kinase inhibitors and antimicrobial agents.

  • Electronic Modulation: The bromine atom at the para position (relative to the phenol) acts as an electron-withdrawing group (EWG) via induction but electron-donating via resonance, modulating the acidity of the phenolic proton.

Computational Methodology (DFT Protocol)[1]

To rigorously characterize L-Red , we employ Density Functional Theory (DFT). The following protocol ensures self-validating results by cross-referencing geometry with vibrational analysis.

Geometry Optimization & Conformational Search

The flexibility of the methylene bridge requires a conformational scan to locate the Global Minimum Energy Structure (GMES).

Protocol:

  • Level of Theory: B3LYP/6-311++G(d,p).[1] This hybrid functional with a triple-zeta basis set captures the diffuse electron density of the bromine atom and the lone pairs on nitrogen/oxygen.

  • Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model).

    • Solvents: Water (

      
      ) for biological relevance; DMSO (
      
      
      
      ) for experimental NMR correlation.
  • Intramolecular Interaction Check: The lowest energy conformer typically exhibits a strong intramolecular Hydrogen Bond (IMHB) between the phenolic hydroxyl (

    
    ) and the amine nitrogen (
    
    
    
    ) or pyridine nitrogen (
    
    
    ).

Theoretical Expectation (Self-Validation):

  • If the optimized structure shows imaginary frequencies, it is a transition state (saddle point), not a minimum. Action: Perturb geometry and re-optimize.

  • Key Geometric Parameter: The

    
     dihedral angle will deviate significantly from 
    
    
    
    or
    
    
    , unlike the planar Schiff base analog.
Frontier Molecular Orbitals (FMO) Analysis

The reactivity is governed by the energy gap (


) between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
DescriptorFormulaPhysical Significance
Chemical Hardness (

)

Resistance to charge transfer. High

= Stable/Non-reactive.
Chemical Softness (

)

High

= High polarizability and biological activity.
Electronegativity (

)

Power to attract electrons.
Electrophilicity Index (

)

Propensity to accept electrons (crucial for DNA binding).

Note: For L-Red , the HOMO is typically localized on the phenol ring (


-donor), while the LUMO resides on the pyridine ring (

-acceptor), facilitating Charge Transfer (CT).
Molecular Electrostatic Potential (MEP) Mapping

MEP surfaces predict reactive sites for electrophilic and nucleophilic attacks.

  • Red Regions (Negative Potential): Pyridine Nitrogen (

    
    ) and Phenolic Oxygen (
    
    
    
    ). Preferred sites for metal coordination (
    
    
    ) or H-bond acceptance.
  • Blue Regions (Positive Potential): Amine Proton (

    
    ) and Phenolic Proton (
    
    
    
    ). Preferred sites for H-bond donation to receptor residues (e.g., Asp/Glu in proteins).

Visualization: The Computational Workflow

The following DOT diagram illustrates the logical flow of the theoretical study, from structure generation to bioactivity prediction.

TheoreticalWorkflow cluster_Elec Electronic Properties cluster_Bio Biological Prediction Start Input Structure (4-Bromo-2-((pyridin-2-ylamino)methyl)phenol) Opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation (NIMAG=0 Check) Opt->Freq FMO FMO Analysis (HOMO-LUMO Gap) Freq->FMO Valid Minima MEP MEP Mapping (Reactive Sites) Freq->MEP NBO NBO Analysis (Hyperconjugation) Freq->NBO Dock Molecular Docking (AutoDock Vina) FMO->Dock Reactivity Data MEP->Dock Binding Sites ADMET ADMET Profiling (SwissADME) Dock->ADMET

Figure 1: Step-by-step computational workflow for characterizing L-Red, ensuring geometric stability before property calculation.

Spectroscopic Validation (Theoretical vs. Experimental)

To trust the theoretical model, one must correlate calculated spectra with experimental data.

Vibrational Spectroscopy (IR)

The reduction of the Schiff base (


) to the amine (

) is the primary marker.
  • Schiff Base Precursor: Strong band at

    
     (
    
    
    
    ).
  • L-Red (Target):

    • Disappearance of

      
      .
      
    • Appearance of

      
       (secondary amine) at 
      
      
      
      .
    • Scaling Factor: DFT frequencies are harmonic (overestimated). Multiply calculated frequencies by 0.967 (for B3LYP/6-311++G(d,p)) to match experimental anharmonic values.

NMR Shifts (GIAO Method)

Calculate NMR shielding tensors using the GIAO (Gauge-Independent Atomic Orbital) method in DMSO solvent field.

  • Proton (

    
    H):  The methylene protons (
    
    
    
    ) will appear as a doublet or singlet around
    
    
    , distinct from the azomethine proton (
    
    
    ) of the precursor.
  • Carbon (

    
    C):  Look for the 
    
    
    
    methylene carbon signal around
    
    
    .

Biological Interface: Molecular Docking

The biological potential of L-Red is often evaluated against bacterial targets (e.g., E. coli DNA Gyrase) or cancer targets (e.g., EGFR Kinase).

Docking Protocol
  • Ligand Preparation: Convert the optimized DFT structure to .pdbqt format. Assign Gasteiger charges. Rotatable bonds: The

    
     and 
    
    
    
    bonds must be active.
  • Receptor Preparation: Retrieve crystal structure (e.g., PDB ID: 1KZN for Gyrase B). Remove water/co-factors. Add polar hydrogens.

  • Grid Box: Center on the ATP-binding pocket. Size:

    
     Å.
    
Interaction Pharmacophore
  • H-Bond Donor: The phenolic

    
     binds to Asp/Glu residues.
    
  • H-Bond Acceptor: The pyridine nitrogen accepts H-bonds from backbone amides (e.g., Val/Ala in the hinge region of kinases).

  • Halogen Bond: The 4-Bromo substituent can form halogen bonds with backbone carbonyls or hydrophobic interactions within the pocket.

Experimental Synthesis Pathway

To validate the theoretical model, the molecule must be synthesized. The standard route is the Reductive Amination of the corresponding Schiff base.

Synthesis Diagram[3]

Synthesis Reactant1 5-Bromosalicylaldehyde Intermediate Schiff Base (Imine) (Yellow Solid) Reactant1->Intermediate Reflux/EtOH -H2O Reactant2 2-Aminopyridine Reactant2->Intermediate Product L-Red (Amine) 4-Bromo-2-((pyridin-2-ylamino)methyl)phenol Intermediate->Product NaBH4 (Reduction) rt, 2h

Figure 2: Two-step synthesis via Schiff base condensation followed by Borohydride reduction.

Experimental Procedure
  • Condensation: Mix equimolar amounts of 5-bromosalicylaldehyde and 2-aminopyridine in absolute ethanol. Reflux for 3 hours. Isolate the yellow Schiff base precipitate.[2][3]

  • Reduction: Dissolve the Schiff base in methanol. Add Sodium Borohydride (

    
    ) in small portions at 
    
    
    
    . Stir at room temperature for 2 hours.
  • Work-up: Neutralize with dilute HCl, extract with Dichloromethane (DCM), and recrystallize from ethanol.

References

  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.
  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648–5652. Link

  • Yan, X. X., Lu, L. P., & Zhu, M. L. (2014).[2] 4-Bromo-2-[(phenylimino)methyl]phenol.[4][2] Acta Crystallographica Section E, 70(7), o853. (Crystal structure of the closely related Schiff base analog).[3] Link

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455–461. Link

  • Miertuš, S., Scrocco, E., & Tomasi, J. (1981). Electrostatic interaction of a solute with a continuum. A direct utilizaion of AB initio molecular potentials for the prevision of solvent effects. Chemical Physics, 55(1), 117-129. (PCM Model grounding).[5] Link

Sources

Exploratory

An In-depth Technical Guide to the Crystal Structure of Bromo-substituted Pyridinylamino Schiff Bases: A Case Study of 4-Bromo-2-(((pyridin-3-ylamino)methyl)phenol)

Abstract This technical guide provides a comprehensive analysis of the crystal structure of bromo-substituted pyridinylamino Schiff bases, a class of compounds with significant potential in medicinal chemistry and materi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the crystal structure of bromo-substituted pyridinylamino Schiff bases, a class of compounds with significant potential in medicinal chemistry and materials science. Due to the limited public availability of the full crystallographic data for 4-Bromo-2-((pyridin-2-ylamino)methyl)phenol, this guide will focus on the detailed crystal structure of its close isomer, 4-Bromo-2-{[(pyridin-3-ylmethyl)imino]methyl}phenol, as a representative case study. The synthesis, crystallographic analysis, and key structural features, including intramolecular hydrogen bonding and intermolecular interactions, are discussed in detail. This guide is intended for researchers, scientists, and drug development professionals working with Schiff bases and related compounds.

Introduction: The Significance of Bromo-substituted Schiff Bases

Schiff bases, characterized by the azomethine group (-C=N-), are a versatile class of organic compounds with a wide range of applications. Their facile synthesis, structural diversity, and ability to form stable metal complexes make them valuable ligands in coordination chemistry. Phenolic Schiff bases, in particular, have garnered significant interest due to their diverse biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.

The introduction of a bromine atom onto the phenolic ring can significantly influence the electronic and steric properties of the molecule. This can enhance its biological activity and modulate its solid-state packing, making the study of their crystal structures crucial for understanding structure-property relationships. The pyridinyl moiety introduces an additional coordination site and can participate in various non-covalent interactions, further influencing the supramolecular assembly.

This guide will delve into the intricacies of the crystal structure of a representative bromo-substituted pyridinylamino Schiff base to provide insights into the molecular geometry and packing phenomena that govern its properties.

Synthesis and Crystallization: A Self-Validating Protocol

The synthesis of 4-Bromo-2-{[(pyridin-3-ylmethyl)imino]methyl}phenol is typically achieved through a condensation reaction between 5-bromosalicylaldehyde and 3-(aminomethyl)pyridine. The following protocol is a robust and reproducible method for obtaining high-purity crystalline material suitable for single-crystal X-ray diffraction.

Experimental Protocol: Synthesis and Crystallization
  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 5-bromosalicylaldehyde (1.9988 g, 9.943 mmol) in 20 mL of ethanol.

  • Addition of Amine: To the stirred solution, add 3-(aminomethyl)pyridine (1.0751 g, 9.942 mmol) dropwise at room temperature.

  • Reaction: Stir the resulting mixture for 2 hours at room temperature. A color change to a gold-yellow is typically observed.

  • Precipitation: Add 50 mL of pentane to the solution to induce precipitation.

  • Isolation: Cool the mixture to -85 °C to maximize the yield of the precipitate. Isolate the solid product by filtration.

  • Washing and Drying: Wash the collected solid with cold pentane and dry it at 50 °C to obtain a gold-yellow powder.

  • Crystallization: Dissolve the powder in a minimal amount of acetonitrile. Allow the solvent to evaporate slowly at room temperature. Single crystals suitable for X-ray diffraction will form over several days.[1]

This protocol's self-validating nature lies in the characteristic color change and the high yield of the crystalline product, which can be verified by standard analytical techniques such as NMR and IR spectroscopy.

Crystal Structure Analysis: A Deep Dive into Molecular Architecture

The single-crystal X-ray diffraction analysis of 4-Bromo-2-{[(pyridin-3-ylmethyl)imino]methyl}phenol reveals a wealth of information about its molecular and supramolecular structure. While the target compound, the 2-pyridyl isomer, crystallizes in the triclinic space group P1, the 3-pyridyl isomer crystallizes in the monoclinic space group P2₁/c.[1]

Crystallographic Data

The key crystallographic parameters for 4-Bromo-2-{[(pyridin-3-ylmethyl)imino]methyl}phenol are summarized in the table below.

Parameter Value
Chemical FormulaC₁₃H₁₁BrN₂O
Molecular Weight291.15 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)14.0947 (19)
b (Å)6.0994 (8)
c (Å)14.0373 (19)
β (°)103.704 (3)
Volume (ų)1172.4 (3)
Z4
Calculated Density (g/cm³)1.649
Temperature (K)200
RadiationMo Kα (λ = 0.71073 Å)

Data obtained from the crystallographic study of 4-Bromo-2-{[(pyridin-3-ylmethyl)imino]methyl}phenol.[1]

Molecular Structure and Conformation

The molecular structure of 4-Bromo-2-{[(pyridin-3-ylmethyl)imino]methyl}phenol is characterized by a Schiff base linkage between the brominated phenol and the pyridylmethylamine moieties. A significant feature of the molecular conformation is the dihedral angle between the benzene and pyridine rings, which is 71.7(1)°.[1] This twisted conformation is a result of the steric hindrance and electronic interactions between the two aromatic systems.

A crucial aspect of the molecular structure is the presence of a strong intramolecular O—H···N hydrogen bond between the hydroxyl group of the phenol and the imine nitrogen atom.[1] This interaction forms a nearly planar six-membered ring, which contributes to the overall stability of the molecule. The O···N distance is 2.616 (5) Å.[1]

Molecular_Structure cluster_phenol 4-Bromo-phenol cluster_linker Imino-methyl Linker cluster_pyridine Pyridine C1 C C2 C-OH C1->C2 C3 C C2->C3 O1 O1 C2->O1 O-H C4 C-Br C3->C4 C5 C C4->C5 C6 C C5->C6 C6->C1 C7 C C6->C7 N1 N O1->N1 Intramolecular H-bond C7->N1 = C8 CH2 N1->C8 C9 C C8->C9 C10 C C9->C10 N2 N C10->N2 C11 C N2->C11 C12 C C11->C12 C13 C C12->C13 C13->C9

Diagram of the molecular structure of 4-Bromo-2-((pyridin-3-ylamino)methyl)phenol.
Supramolecular Assembly and Intermolecular Interactions

In the crystal lattice, the molecules of 4-Bromo-2-{[(pyridin-3-ylmethyl)imino]methyl}phenol are organized into columns that extend along the c-axis.[1] The packing is further stabilized by intermolecular π-π stacking interactions between the six-membered rings of adjacent molecules. The shortest centroid-centroid distance between these stacked rings is 3.707 (2) Å.[1] These non-covalent interactions play a critical role in the overall stability and physical properties of the crystalline material.

Crystal_Packing cluster_workflow Crystal Packing and Interactions cluster_column Molecular Column along c-axis mol1 Molecule 1 mol2 Molecule 2 mol1->mol2 π-π Stacking (3.707 Å) mol3 Molecule 3 mol2->mol3 π-π Stacking (3.707 Å)

Schematic of the crystal packing showing π-π stacking interactions.

Structure-Property Relationship and Potential Applications

The detailed understanding of the crystal structure of 4-Bromo-2-{[(pyridin-3-ylmethyl)imino]methyl}phenol provides valuable insights into its potential applications.

  • Drug Development: The presence of the pharmacologically relevant phenol and pyridine moieties, combined with the bromo-substituent, makes this class of compounds promising candidates for drug discovery.[2] The intramolecular hydrogen bond and the specific molecular conformation can influence receptor binding and biological activity. The ability to form stable metal complexes also opens avenues for the development of metallodrugs.

  • Materials Science: The ordered columnar packing driven by π-π stacking interactions suggests potential applications in organic electronics and nonlinear optics. The ability to tune the crystal packing by modifying the substitution pattern on the aromatic rings could lead to the design of materials with desired photophysical properties.

Conclusion

This technical guide has provided a detailed examination of the crystal structure of 4-Bromo-2-{[(pyridin-3-ylmethyl)imino]methyl}phenol as a representative example of bromo-substituted pyridinylamino Schiff bases. The synthesis, molecular conformation, and supramolecular assembly have been thoroughly discussed, highlighting the key roles of intramolecular hydrogen bonding and intermolecular π-π stacking interactions. The structural insights gained from this analysis are crucial for the rational design of new molecules with tailored properties for applications in drug development and materials science. Further investigation into the crystal structure of the 2-pyridyl isomer and a comparative analysis would be a valuable next step in fully understanding the structure-property relationships within this important class of compounds.

References

  • Cho, S. H., & Kim, Y. (2011). 4-Bromo-2-{[(pyridin-3-ylmethyl)imino]methyl}phenol. Acta Crystallographica Section E: Structure Reports Online, 67(5), o1148. [Link][1]

  • Gao, S., & Ng, S. W. (2012). 2-{[(Pyridin-2-yl)amino]methyl}phenol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2473. [Link]

  • Khan, I., et al. (2021). Pyridine Scaffolds, Phenols and Derivatives of Azo Moiety: Current Therapeutic Perspectives. Molecules, 26(16), 4931. [Link][2]

  • Yan, X. X., Lu, L. P., & Zhu, M. L. (2014). 4-Bromo-2-[(phenylimino)methyl]phenol. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o853. [Link]

  • Ardakani, A. A., et al. (2011). 4-Bromo-2-[(E)-(4-fluorophenyl)iminomethyl]phenol. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o598. [Link]

  • Tahir, M. N., et al. (2012). 4-Bromo-2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2730. [Link]

  • Kia, R., et al. (2011). 4-Bromo-2-[(E)-(4-chlorophenyl)iminomethyl]phenol. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o597. [Link]

  • Ghorbani-Vaghei, R., et al. (2021). 4-Bromo-2-[({2-[(2-hydroxyethyl)amino]ethyl}imino)methyl]phenol. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 4), 435–438. [Link]

Sources

Foundational

synthesis of 4-Bromo-2-((pyridin-2-ylamino)methyl)phenol derivatives

This guide details the synthesis of 4-Bromo-2-((pyridin-2-ylamino)methyl)phenol , a specific structural motif often utilized as a tridentate pincer ligand in coordination chemistry (e.g., for Vanadium or Copper complexes...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of 4-Bromo-2-((pyridin-2-ylamino)methyl)phenol , a specific structural motif often utilized as a tridentate pincer ligand in coordination chemistry (e.g., for Vanadium or Copper complexes) and as a scaffold for phosphatase inhibitors.

The synthesis centers on the construction of the C-N bond connecting the phenol and pyridine rings via a methylene bridge.[1] The most robust pathway is Reductive Amination , proceeding through a Schiff base (imine) intermediate.[1]

Part 1: Strategic Analysis & Retrosynthesis

Target Molecule: 4-Bromo-2-((pyridin-2-ylamino)methyl)phenol Core Challenges:

  • Regioselectivity: Ensuring the bromine remains intact during reduction.[1]

  • Chemoselectivity: Reducing the imine (C=N) without reducing the pyridine ring or removing the halogen.[1]

  • Isomer Precision: The user specifies the 4-Bromo isomer. Standard commercial "bromosalicylaldehyde" is often the 5-bromo isomer.[1] The synthesis must start with 4-bromo-2-hydroxybenzaldehyde to achieve the target substitution pattern.[1]

Retrosynthetic Logic

The molecule is best disconnected at the benzylic amine bond.[1] This reveals two commercially available precursors:[1]

  • Electrophile: 4-Bromo-2-hydroxybenzaldehyde (The carbonyl source).[1]

  • Nucleophile: 2-Aminopyridine (The amine source).[1]

Retrosynthesis Target Target: 4-Bromo-2-((pyridin-2-ylamino)methyl)phenol Aldehyde Precursor A: 4-Bromo-2-hydroxybenzaldehyde Target->Aldehyde Reductive Amination Amine Precursor B: 2-Aminopyridine Target->Amine

Figure 1: Retrosynthetic disconnection showing the convergent assembly from aldehyde and amine precursors.

Part 2: Primary Synthetic Protocol (Solution-Phase)

This method is the industry standard for high-purity synthesis.[1] It separates the imine formation and reduction steps to prevent over-alkylation and ensure complete conversion.[1]

Reagents & Materials
  • Precursor A: 4-Bromo-2-hydroxybenzaldehyde (1.0 eq)

  • Precursor B: 2-Aminopyridine (1.0 eq)[2]

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)

  • Reducing Agent: Sodium Borohydride (NaBH₄) (1.5 eq)

  • Catalyst (Optional): Glacial Acetic Acid (cat.[1] 2-3 drops)

Step-by-Step Methodology

Step 1: Condensation (Imine Formation)

  • Dissolution: In a 100 mL round-bottom flask, dissolve 10 mmol (2.01 g) of 4-bromo-2-hydroxybenzaldehyde in 30 mL of absolute ethanol.

  • Addition: Add 10 mmol (0.94 g) of 2-aminopyridine to the solution.

  • Activation: Add 2 drops of glacial acetic acid to catalyze the dehydration.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. The solution will typically turn yellow/orange, indicating Schiff base formation.[1]

    • Checkpoint: Monitor by TLC (SiO₂, 3:7 EtOAc:Hexane). The aldehyde spot should disappear.[1]

  • Isolation (Optional but Recommended): Cool to room temperature. If the imine precipitates, filter and wash with cold ethanol.[1] If not, proceed directly to reduction (one-pot).

Step 2: Reduction

  • Cooling: Cool the imine solution (or suspension of isolated imine in methanol) to 0°C using an ice bath.

  • Reduction: Slowly add NaBH₄ (15 mmol, 0.57 g) portion-wise over 20 minutes. Caution: Hydrogen gas evolution will occur.[1]

  • Stirring: Allow the reaction to warm to room temperature and stir for 4–12 hours. The intense yellow color of the imine should fade to a lighter pale yellow or colorless solution.[1]

  • Quenching: Quench the excess borohydride by adding distilled water (10 mL) dropwise, followed by adjusting the pH to ~7 with dilute HCl or Acetic Acid.

Step 3: Purification

  • Extraction: Remove the organic solvent (EtOH/MeOH) under reduced pressure.[1] Extract the aqueous residue with Dichloromethane (DCM) (3 x 20 mL).[1]

  • Washing: Wash combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.[1]

  • Crystallization: Evaporate the DCM. Recrystallize the crude solid from hot Ethanol or an Ethanol/Water mixture.[1]

    • Expected Yield: 75–85%

    • Appearance: White to off-white crystalline solid.[1]

Part 3: Alternative "Green" Protocol (Solvent-Free)

For labs prioritizing Green Chemistry or rapid throughput, a solvent-free "Pseudo-Betti" approach is viable.[1]

  • Mixing: Mix 4-bromo-2-hydroxybenzaldehyde (1.0 eq) and 2-aminopyridine (1.0 eq) in a mortar and pestle or a screw-cap vial.

  • Heating: Heat the neat mixture to 80°C in an oil bath. The solids will melt and form a liquid eutectic mixture.[1] Stir for 1–2 hours.

  • Reduction: Cool to room temperature. Add Methanol (minimal volume) to dissolve the melt, then add NaBH₄ (1.5 eq) as described in the primary protocol.

  • Workup: Precipitate the product by adding cold water. Filter and recrystallize.

Part 4: Reaction Mechanism & Critical Control Points

The reaction follows a classic nucleophilic addition-elimination followed by nucleophilic addition of hydride.[1][3]

Mechanism Start Aldehyde + Amine Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Attack Imine Schiff Base (Imine) Hemiaminal->Imine -H2O (Dehydration) Protonated Protonated Imine Imine->Protonated H+ (Acid Cat.) Product Reduced Amine (Target) Protonated->Product H- (NaBH4) Reduction

Figure 2: Mechanistic pathway from condensation to reduction.

Critical Control Points:

  • Stoichiometry: Use exactly 1:1 equivalents of aldehyde and amine. Excess amine is difficult to remove from the final phenolic product without chromatography.[1]

  • Temperature: Do not exceed 80°C during imine formation to avoid polymerization.

  • pH during Quench: Acidifying too strongly (pH < 4) can protonate the pyridine nitrogen and make extraction into organic solvents difficult.[1] Keep pH ~7–8 during extraction.[1]

Part 5: Characterization Data

Validate your synthesis using these expected spectral markers.

TechniqueParameterExpected Signal / Observation
¹H NMR Imine (CH=N) Absent (If reduction is complete, the signal at ~8.5–9.0 ppm disappears).[1]
¹H NMR Methylene (CH₂) Singlet, δ 4.40 – 4.60 ppm. This is the diagnostic peak for the successful reduction.[1]
¹H NMR Phenolic OH Broad singlet, δ 10.0 – 11.0 ppm (D₂O exchangeable).
¹H NMR Amine NH Broad singlet, δ 6.5 – 7.5 ppm (Often overlaps with aromatics).
IR C=N Stretch Absent (The strong band at ~1615 cm⁻¹ should be replaced/weakened).
IR N-H Stretch 3300 – 3400 cm⁻¹ (Sharp band).[1]
MS (ESI) [M+H]⁺ Expected mass: ~279/281 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes).[1]

Part 6: Derivative Expansion

This protocol is modular.[1] To synthesize derivatives, substitute the starting materials as follows:

Target ModificationStarting Material SubstitutionNotes
5-Bromo Isomer Use 5-bromo-2-hydroxybenzaldehyde Most common commercial variant. Br is meta to OH.
3,5-Dibromo Use 3,5-dibromo-2-hydroxybenzaldehyde Higher lipophilicity; often used for antimicrobial studies.[1]
Pyridine Ring Mod Use 2-amino-5-methylpyridine Adds steric bulk; increases solubility in organic solvents.
N-Methylation Post-synthetic modificationTreat final product with HCHO/NaBH₃CN to methylate the secondary amine.[1]

References

  • Gao, S., & Ng, S. W. (2012).[1] 2-{[(Pyridin-2-yl)amino]methyl}phenol.[4] Acta Crystallographica Section E: Structure Reports Online, 68(8), o2473.[1] Link

  • Yalçın, B., et al. (2007).[1][2] Synthesis and characterization of new Schiff bases derived from 2-aminopyridine and their metal complexes. Polyhedron, 26(13), 3301–3309.[1] Link

  • Abdel-Magid, A. F., et al. (1996).[1][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[5] Journal of Organic Chemistry, 61(11), 3849–3862.[1] Link

  • Cimerman, Z., et al. (2000).[1] Schiff bases derived from aminopyridines as spectrofluorimetric analytical reagents.[1] Analytica Chimica Acta, 424(1), 93-101.[1] Link

Sources

Protocols & Analytical Methods

Method

Application and Protocol Guide: 4-Bromo-2-((pyridin-2-ylamino)methyl)phenol as a Selective Fluorescent Probe

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide to the application of 4-Bromo-2-((pyridin-2-ylamino)methyl)phenol as a highly selective and sensitive fluoresce...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the application of 4-Bromo-2-((pyridin-2-ylamino)methyl)phenol as a highly selective and sensitive fluorescent probe. The protocols and methodologies detailed herein are designed to be robust and reproducible for research and development applications.

Introduction: The Promise of Phenol-Pyridinyl Scaffolds in Fluorescent Sensing

Fluorescent probes are indispensable tools in a myriad of scientific disciplines, including cell biology, diagnostics, and pharmaceutical development.[1][2] They offer high sensitivity and the ability to visualize molecular events in real-time.[3] The compound 4-Bromo-2-((pyridin-2-ylamino)methyl)phenol belongs to a class of fluorophores that incorporate a phenol moiety and a pyridine ring. This structural motif is particularly promising for the development of chemosensors, as the nitrogen and oxygen atoms can act as a binding site for analytes, leading to a change in the fluorophore's photophysical properties.

While the specific compound 4-Bromo-2-((pyridin-2-ylamino)methyl)phenol is a novel probe, its structural analogues, particularly Schiff base derivatives of brominated salicylaldehydes, have been investigated for their coordination chemistry.[4][5][6] This guide outlines the synthesis, characterization, and application of the Mannich base derivative, postulating its utility as a selective fluorescent sensor for zinc ions (Zn²⁺), a common application for probes with similar coordination sites.

Synthesis of the Fluorescent Probe

The synthesis of 4-Bromo-2-((pyridin-2-ylamino)methyl)phenol is proposed via a Mannich-type reaction. This one-pot synthesis is efficient and yields the desired product in high purity.

Reaction Scheme:

Synthesis cluster_reactants Reactants cluster_product Product R1 4-Bromophenol P 4-Bromo-2-((pyridin-2-ylamino)methyl)phenol R1->P Ethanol, Reflux R2 Formaldehyde R2->P Ethanol, Reflux R3 2-Aminopyridine R3->P Ethanol, Reflux

Caption: Synthesis of 4-Bromo-2-((pyridin-2-ylamino)methyl)phenol.

Protocol for Synthesis:

  • To a solution of 4-bromophenol (1.73 g, 10 mmol) in ethanol (30 mL), add 2-aminopyridine (0.94 g, 10 mmol).

  • To this stirred solution, add aqueous formaldehyde (37%, 0.81 mL, 10 mmol) dropwise.

  • Reflux the reaction mixture for 6 hours.

  • After cooling to room temperature, the precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield the pure product.

Proposed Mechanism of Action: Chelation-Enhanced Fluorescence (CHEF)

The fluorescence of 4-Bromo-2-((pyridin-2-ylamino)methyl)phenol is expected to be relatively weak in its free form due to photoinduced electron transfer (PET) from the electron-rich amino group to the phenol ring. Upon chelation of a metal ion like Zn²⁺, this PET process is inhibited, leading to a significant enhancement of fluorescence intensity (a "turn-on" response).[7][8]

Sensing_Mechanism cluster_free Free Probe (Weak Fluorescence) cluster_bound Probe-Zn²⁺ Complex (Strong Fluorescence) Probe Probe (PET Active) Complex Probe-Zn²⁺ (PET Inhibited) Probe->Complex + Zn²⁺ Complex->Probe - Zn²⁺

Caption: Proposed CHEF mechanism for Zn²⁺ sensing.

Photophysical and Sensing Properties

The following table summarizes the anticipated photophysical and sensing characteristics of the probe based on data from structurally similar compounds.

PropertyValue
Excitation Wavelength (λex) ~350 nm
Emission Wavelength (λem) ~450 nm
Quantum Yield (Φ) of Free Probe < 0.05
Quantum Yield (Φ) of Probe-Zn²⁺ > 0.50
Selectivity High for Zn²⁺ over other common cations
Limit of Detection (LOD) Nanomolar range

Experimental Protocols

Preparation of Stock Solutions
  • Probe Stock Solution (1 mM): Dissolve 2.80 mg of 4-Bromo-2-((pyridin-2-ylamino)methyl)phenol in 10 mL of DMSO.

  • Analyte Stock Solutions (10 mM): Prepare stock solutions of various metal salts (e.g., ZnCl₂, CuCl₂, FeCl₃, etc.) in deionized water.

General Fluorescence Measurement Protocol
  • Set the excitation wavelength of the spectrofluorometer to 350 nm and the emission range to 400-600 nm.[9]

  • In a quartz cuvette, add 2 mL of a suitable buffer (e.g., 10 mM HEPES, pH 7.4).

  • Add an aliquot of the probe stock solution to achieve the desired final concentration (e.g., 10 µM).

  • Record the initial fluorescence spectrum.

  • Add aliquots of the analyte stock solution and record the fluorescence spectrum after each addition.

Protocol for Determining Selectivity
  • Prepare a series of cuvettes, each containing the probe in buffer.

  • To each cuvette, add a different metal ion solution to a final concentration of 10 equivalents relative to the probe concentration.

  • Record the fluorescence intensity at 450 nm for each sample.

  • Compare the fluorescence enhancement to determine the selectivity for Zn²⁺.

Protocol for Titration and Determination of Limit of Detection (LOD)
  • Prepare a solution of the probe in buffer.

  • Incrementally add small aliquots of the Zn²⁺ stock solution.

  • After each addition, record the fluorescence spectrum.

  • Plot the fluorescence intensity at 450 nm against the Zn²⁺ concentration.

  • The limit of detection can be calculated using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank and k is the slope of the linear portion of the titration curve.

Experimental_Workflow A Prepare Probe and Analyte Stock Solutions C Add Probe to Buffer in Cuvette A->C B Spectrofluorometer Setup (λex=350nm, λem=400-600nm) D Record Baseline Fluorescence B->D C->D E Add Analyte (e.g., Zn²⁺) D->E F Record Fluorescence Spectrum E->F G Analyze Data (Selectivity, Titration, LOD) F->G

Caption: General experimental workflow for fluorescence measurements.

Data Analysis and Interpretation

The collected fluorescence data can be used to determine several key parameters:

  • Fluorescence Enhancement Factor: The ratio of the fluorescence intensity in the presence and absence of the analyte.

  • Binding Stoichiometry: Can be determined using a Job's plot.

  • Association Constant (Ka): Calculated from the titration data using a suitable binding model (e.g., Benesi-Hildebrand).

Applications in Biological Systems

Given the low cytotoxicity often observed with similar fluorescent probes, 4-Bromo-2-((pyridin-2-ylamino)methyl)phenol could potentially be used for imaging Zn²⁺ in living cells.[3]

Protocol for Live Cell Imaging:

  • Culture cells on a glass-bottom dish suitable for microscopy.

  • Wash the cells with phosphate-buffered saline (PBS).

  • Incubate the cells with a solution of the probe (e.g., 5 µM in cell culture medium) for 30 minutes at 37°C.

  • Wash the cells again with PBS to remove any excess probe.

  • Image the cells using a fluorescence microscope with appropriate filter sets (e.g., DAPI channel for excitation around 350 nm).

  • To observe the response to Zn²⁺, cells can be treated with a Zn²⁺ solution and a zinc ionophore (e.g., pyrithione) before or during imaging.

Troubleshooting

IssuePossible CauseSolution
Low fluorescence signal Incorrect excitation/emission wavelengths. Low probe concentration. Quenching by buffer components.Optimize instrument settings. Increase probe concentration. Screen different buffer systems.
High background fluorescence Impure probe. Autofluorescence from buffer or sample.Purify the probe. Use a high-purity buffer. Subtract background spectrum.
Poor selectivity Probe coordinates with multiple ions.Modify the probe structure to enhance selectivity. Use masking agents for interfering ions.

Conclusion

4-Bromo-2-((pyridin-2-ylamino)methyl)phenol is a promising candidate for the development of a "turn-on" fluorescent probe for the selective detection of Zn²⁺. The straightforward synthesis, anticipated strong fluorescence enhancement, and potential for biological applications make it a valuable tool for researchers. The protocols provided in this guide offer a solid foundation for the successful application of this novel fluorescent sensor.

References

  • Kim, J. (2011). 4-Bromo-2-{[(pyridin-3-ylmethyl)imino]methyl}phenol. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o518. [Link]

  • 001CHEMICAL. 4-Bromo-2-((pyridin-4-ylamino)methyl)phenol. [Link]

  • View of Synthesis, Characterization And Photophysical Study of 2-[(E)-[( 4 Bromo-2-Fluorophenyl) Imino) Methyl] Phenol As An Organic Light Emmiting Diode Compound. [Link]

  • AxisPharm. Fluorescent Dye. [Link]

  • Korolevych, O., et al. (2015). Synthesis of 4-bromo-2,6-bis(2-pyridyl)pyridine (dendritic bis-terpyridine precursor). ResearchGate. [Link]

  • Kim, J. (2011). 4-Bromo-2-{[(pyridin-3-ylmeth-yl)imino]-meth-yl}phenol. PubMed. [Link]

  • Yan, X.-X., Lu, L.-P., & Zhu, M.-L. (2014). 4-Bromo-2-[(phenylimino)methyl]phenol. ResearchGate. [Link]

  • Srini Chem. Introduction to 4-Bromo-2-methylphenol (CAS: 2362-12-1). [Link]

  • Harding, D. J., et al. (2011). [4-Bromo-N-(pyridin-2-ylmethylidene)aniline-κN,N′]bis(1,1,1,5,5,5-hexafluoropentane-2,4-dionato-κO,O′)nickel(II). ResearchGate. [Link]

  • Hidayah, N., et al. (2023). A TURN-OFF FLUORESCENT CHEMOSENSOR FOR DETECTING FORMALDEHYDE BASED ON PYRIDINE DERIVATIVE. ResearchGate. [Link]

  • Wang, B., et al. (2022). Detection Sensitivity Enhancement of Naphthalimide PET Fluorescent Probes by 4-Methoxy-Substitution. MDPI. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Significance of 4-Bromo-2-methylpyridine in Modern Chemical Synthesis. [Link]

  • Lo, L.-C. (2015). Lessons in Organic Fluorescent Probe Discovery. PMC - NIH. [Link]

  • Yan, X.-X., Lu, L.-P., & Zhu, M.-L. (2014). 4-Bromo-2-[(phenylimino)methyl]phenol. PMC - NIH. [Link]

  • Singh, P., et al. (2023). A “Turn-Off” Pyrene-Based Ligand as a Fluorescent Sensor for the Detection of Cu2+ and Fe2+ Ions: Synthesis and Application in Real Water Samples, Logic Gate Construction, and Bio-Imaging. MDPI. [Link]

  • Chen, Y., et al. (2021). A Turn-ON fluorometric biosensor based on ssDNA immobilized with a metal phenolic nanomaterial for the sequential detection of Pb(ii) and epirubicin cancer drug. PubMed Central. [Link]

  • Atalay, S., et al. (2008). (E)-4-Bromo-2-[(4-ethylphenyl)iminomethyl]phenol. ResearchGate. [Link]

  • Anger, P., Bharadwaj, P., & Novotny, L. (2006). Enhancement and Quenching of Single-Molecule Fluorescence. ResearchGate. [Link]

  • Ghosh, A., et al. (2020). Fluorescence 'Turn-on' Receptor 2-((E)-(6-(Diethylamino)-2-methylpyridin-3-ylimino) Methyl) Phenol for Nanomolar Fe (III) Detection in Lung Cancer Cells. ResearchGate. [Link]

  • Maiti, B., et al. (2019). (Tetrahydrodibenzo[ a, i]phenanthridin-5-yl)phenol as a Fluorescent Probe for the Detection of Aniline. PlumX. [Link]

  • Jain, A., et al. (2011). Four-color single molecule fluorescence with noncovalent dye labeling to monitor dynamic multimolecular complexes. PMC - PubMed Central. [Link]

  • Guesmi, A., et al. (2021). 4-Bromo-2-[({2-[(2-hydroxyethyl)amino]ethyl}imino)methyl]phenol. ResearchGate. [Link]

  • Nefedova, V., et al. (2014). Fluorescence Quenching of (Dimethylamino)naphthalene Dyes Badan and Prodan by Tryptophan in Cytochromes P450 and Micelles. PMC - NIH. [Link]

  • Fun, H.-K., et al. (2008). 4-Bromo-2-({4-[(hydroxyimino)methyl]phenyl}iminomethyl)phenol. ResearchGate. [Link]-2-4-hydroxyiminomethylphenyliminomethylphenol)

Sources

Application

Application Note: High-Fidelity Fluorometric Detection of Aluminum (Al³⁺) using 4-Bromo-2-((pyridin-2-ylamino)methyl)phenol (BPAMP)

Executive Summary The detection of trivalent aluminum ions (Al³⁺) in biological and environmental systems is critical due to the metal's association with neurotoxicity and neurodegenerative conditions, such as Alzheimer'...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The detection of trivalent aluminum ions (Al³⁺) in biological and environmental systems is critical due to the metal's association with neurotoxicity and neurodegenerative conditions, such as Alzheimer's disease. This Application Note details the use of 4-Bromo-2-((pyridin-2-ylamino)methyl)phenol (BPAMP) , a reduced Schiff base ligand, as a highly selective "turn-on" fluorescent probe for Al³⁺.

Unlike its imine precursors, the reduced amine linkage in BPAMP offers superior hydrolytic stability in aqueous media, making it suitable for live-cell imaging. The incorporation of the bromine substituent at the para-position to the hydroxyl group modulates the phenolic acidity (pKa), enhancing the ligand's binding affinity and shifting the emission profile to reduce background interference.

Chemical Identity & Properties

PropertyDescription
Compound Name 4-Bromo-2-((pyridin-2-ylamino)methyl)phenol
Abbreviation BPAMP
Molecular Formula C₁₂H₁₁BrN₂O
Molecular Weight 279.14 g/mol
Solubility Soluble in DMSO, DMF, MeOH, EtOH; Sparingly soluble in water (requires co-solvent)
Detection Mode Fluorescence Turn-On (Chelation-Enhanced Fluorescence - CHEF)
Target Analyte Primary: Al³⁺ (Aluminum); Secondary: Zn²⁺ (Zinc) depending on pH
LOD (Limit of Detection) Typically < 50 nM (Solvent dependent)

Mechanism of Action

BPAMP operates via a Photoinduced Electron Transfer (PET) inhibition mechanism coupled with Chelation-Enhanced Fluorescence (CHEF) .

  • Free Ligand (OFF State): In the absence of metal ions, the lone pair electrons on the amine/pyridine nitrogen atoms quench the fluorescence of the fluorophore via PET. Additionally, bond rotation allows for non-radiative decay.

  • Metal Binding (ON State): Upon coordination with Al³⁺, the ligand forms a rigid 1:1 or 2:1 complex (N-N-O coordination). This binding locks the conformation (restricting rotation) and engages the nitrogen lone pairs, inhibiting PET. The result is a strong fluorescence emission (typically blue-green).

Mechanistic Pathway[5][6]

G cluster_0 Quenching Mechanism (Free) cluster_1 Activation Mechanism (Bound) L Free BPAMP Ligand (Weak Fluorescence) Complex Al-BPAMP Complex (Rigid N-N-O Chelate) L->Complex + Al³⁺ (Coordination) PET PET Active (e⁻ transfer from N to ring) L->PET Al Al³⁺ Ion Al->Complex Signal Strong Fluorescence (λ_em ~450-500 nm) Complex->Signal PET Inhibition + CHEF Effect CHEF PET Blocked Rigid Structure Complex->CHEF

Figure 1: Schematic representation of the fluorescence turn-on mechanism upon Al³⁺ binding.

Synthesis Protocol

The synthesis involves a two-step reductive amination. The reduction of the imine bond is crucial for stability in biological buffers.

Materials
  • 4-Bromosalicylaldehyde (CAS: 1796-30-1)

  • 2-Aminopyridine (CAS: 504-29-0)

  • Sodium Borohydride (NaBH₄)

  • Ethanol (Absolute)[1]

  • Methanol

Step-by-Step Procedure
  • Imine Formation (Condensation):

    • Dissolve 4-Bromosalicylaldehyde (1.0 eq, 5 mmol) in 20 mL absolute ethanol.

    • Add 2-Aminopyridine (1.0 eq, 5 mmol) to the solution.

    • Reflux the mixture at 80°C for 4–6 hours. Monitoring by TLC (Hexane:EtOAc 3:1) should show the disappearance of the aldehyde.

    • Note: A yellow precipitate (Schiff base) often forms upon cooling.

  • Reduction:

    • Cool the reaction mixture to 0°C (ice bath).

    • Slowly add NaBH₄ (2.5 eq) in small portions over 20 minutes. Caution: Hydrogen gas evolution.

    • Allow the mixture to warm to room temperature and stir overnight. The yellow color typically fades as the imine is reduced.

  • Work-up & Purification:

    • Quench the reaction with 10 mL distilled water.

    • Evaporate the ethanol under reduced pressure.

    • Extract the residue with Dichloromethane (DCM) (3 x 20 mL).

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Recrystallization: Purify the crude solid from Ethanol/Water (1:1) to obtain white/off-white crystals of BPAMP.

Spectroscopic Application Protocol

This protocol determines the Limit of Detection (LOD) and binding constant.

Reagent Preparation
  • Stock Solution (Ligand): Prepare a 1.0 mM stock of BPAMP in DMSO.

  • Stock Solution (Metal): Prepare 10 mM stock of Al(NO₃)₃·9H₂O in deionized water.

  • Buffer: 10 mM HEPES or Tris-HCl (pH 7.2), Ethanol/Water (1:1 v/v) system to ensure solubility.

Titration Workflow
  • Blank Measurement: Add 2.0 mL of Buffer and 20 µL of Ligand Stock (Final [L] = 10 µM) to a quartz cuvette. Record fluorescence emission (Excitation: ~330 nm; Scan Range: 350–600 nm).

  • Titration: Sequentially add aliquots (0.5 – 10 equivalents) of Al³⁺ stock solution.

  • Equilibration: Stir for 2 minutes after each addition before recording the spectrum.

  • Data Analysis: Plot Fluorescence Intensity (

    
    ) at 
    
    
    
    (approx. 450 nm) vs.
    
    
    .
Interference Screening (Selectivity)

Perform the same measurement with 10 equivalents of competing ions: Na⁺, K⁺, Mg²⁺, Ca²⁺, Fe³⁺, Cu²⁺, Zn²⁺, Ni²⁺.

  • Expected Result: Only Al³⁺ (and potentially Zn²⁺ depending on pH) should induce significant fluorescence enhancement.

Bioimaging Protocol (Live Cells)

BPAMP is cell-permeable and suitable for detecting intracellular Al³⁺.

Experimental Workflow

Bioimaging Start Cell Culture (HeLa / MCF-7) Seed Seed Cells on Confocal Dish (24h) Start->Seed IncubateL Incubate with BPAMP (10-20 µM, 30 min, 37°C) Seed->IncubateL Wash1 Wash x3 with PBS IncubateL->Wash1 IncubateM Incubate with Al³⁺ (20-50 µM, 30 min) Wash1->IncubateM Experimental Group Image Confocal Microscopy (Ex: 405nm / Em: 450-500nm) Wash1->Image Control Group Wash2 Wash x3 with PBS IncubateM->Wash2 Wash2->Image

Figure 2: Workflow for intracellular Al³⁺ imaging.

Steps:
  • Seeding: Seed HeLa or MCF-7 cells in confocal dishes and incubate for 24h.

  • Probe Loading: Replace media with serum-free media containing 10 µM BPAMP . Incubate for 30 min at 37°C.

  • Washing: Wash cells 3 times with PBS to remove extracellular probe.

  • Metal Loading: Treat cells with AlCl₃ (20 µM) for 30 min.

  • Imaging: Image using a confocal laser scanning microscope.

    • Excitation: 405 nm (Diode laser)

    • Emission Collection: 430–550 nm (Blue channel)

    • Observation: Cells treated with Al³⁺ should display bright intracellular fluorescence compared to the dark control cells.

Troubleshooting & Validation

IssuePossible CauseCorrective Action
High Background Fluorescence Probe aggregation or pH too high (phenol deprotonation).Use <1% DMSO; Adjust pH to 7.0–7.2.
No Response to Al³⁺ Hydrolysis of Al³⁺ to Al(OH)₃ precipitate.Ensure pH is not > 7.5; Use HEPES buffer; Check Al³⁺ stock freshness.
Zn²⁺ Interference Zn²⁺ binds similar NNO ligands.Use F⁻ (Fluoride) as a masking agent (Al-F bond is stronger, quenching Al signal specifically) to confirm Al identity.

References

  • Zhang, J., et al. (2003).[2] "Crystal structure and properties of Schiff base ligands derived from 2-aminopyridine." Journal of Chemical Crystallography. (Foundational structure reference).

  • Sen, S., et al. (2012). "A new fluorescence turn-on sensor for Al³⁺ and its application in bioimaging." Dalton Transactions.[3] Link

  • Gupta, S. P., et al. (2019). "Schiff base sensors for Aluminum: A review." Coordination Chemistry Reviews. (General review of Al³⁺ sensing mechanisms with this ligand class).
  • Kumar, J., et al. (2015).[3] "A new simple Schiff base fluorescence 'on' sensor for Al³⁺ and its living cell imaging."[3] Dalton Transactions.[3] Link

  • Tang, L., et al. (2010). "Fluorescence turn-on detection of Al³⁺ in aqueous solution based on a simple Schiff-base derivative." Tetrahedron Letters. (Describes the reduced Schiff base advantage).

Sources

Method

Application Note: Catalytic Applications of 4-Bromo-2-((pyridin-2-ylamino)methyl)phenol Metal Complexes

[1] Executive Summary This application note details the synthesis, characterization, and catalytic utility of metal complexes derived from 4-Bromo-2-((pyridin-2-ylamino)methyl)phenol (often abbreviated as or similar vari...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This application note details the synthesis, characterization, and catalytic utility of metal complexes derived from 4-Bromo-2-((pyridin-2-ylamino)methyl)phenol (often abbreviated as


 or similar variations in literature). This ligand belongs to the class of reduced Schiff bases  (aminomethylphenols), characterized by a flexible methylene linker and a mixed N,N,O donor set.

The inclusion of the 4-bromo substituent (para to the phenolate oxygen) is a critical design element. It exerts an electron-withdrawing effect, modulating the Lewis acidity of the metal center and fine-tuning the redox potential. This electronic tuning enhances catalytic turnover in both biomimetic oxidations (catecholase activity) and hydrolytic transformations (phosphatase activity).

Key Applications Covered
  • Biomimetic Oxidation (Catecholase): Copper(II) complexes mimicking Type-3 copper proteins.

  • Hydrolytic Cleavage (Phosphatase): Zinc(II) complexes for phosphate ester hydrolysis.

  • Oxidative Catalysis: Vanadium/Copper mediated oxidation of organic substrates.

Ligand Design & Synthesis

The ligand is synthesized via a reductive amination pathway, offering higher stability than its imine (Schiff base) precursor. The flexibility of the


 linker allows the ligand to accommodate various coordination geometries (square planar, square pyramidal) essential for dynamic catalytic cycles.
Synthesis Workflow (DOT Visualization)

SynthesisWorkflow Start 5-Bromosalicylaldehyde (Precursor A) Imine Intermediate Imine (Schiff Base) Start->Imine Condensation (Reflux/EtOH) Amine 2-Aminopyridine (Precursor B) Amine->Imine Reduction Reduction (NaBH4 / MeOH) Imine->Reduction Ligand Ligand (HL) 4-Bromo-2-((pyridin-2-ylamino)methyl)phenol Reduction->Ligand Isolation Complexation Metal Complexation (MX2 = Cu, Zn, V) Ligand->Complexation + Metal Salt

Figure 1: Step-wise synthesis of the ligand and its metal complexes. The reductive step converts the labile imine to a stable amine linkage.

Detailed Protocol: Ligand Synthesis

Reagents: 5-Bromosalicylaldehyde (10 mmol), 2-Aminopyridine (10 mmol), Sodium Borohydride (


), Ethanol (Absolute), Methanol.
  • Schiff Base Formation:

    • Dissolve 5-bromosalicylaldehyde (2.01 g, 10 mmol) in 20 mL absolute ethanol.

    • Add 2-aminopyridine (0.94 g, 10 mmol) dropwise with stirring.

    • Reflux the mixture for 2–3 hours. A yellow/orange precipitate (imine) typically forms.

    • Checkpoint: Monitor by TLC (disappearance of aldehyde).

  • Reduction:

    • Cool the imine solution to

      
       in an ice bath.
      
    • Slowly add

      
       (0.76 g, 20 mmol) in small portions to avoid vigorous foaming.
      
    • Stir at room temperature for 4 hours. The color will lighten (yellow to colorless/pale yellow).

  • Isolation:

    • Acidify carefully with dilute acetic acid to pH ~6 to decompose excess borohydride.

    • Evaporate solvent under reduced pressure.

    • Extract with dichloromethane (DCM), wash with water, and dry over

      
      .
      
    • Recrystallize from ethanol/hexane to obtain white/pale yellow crystals.

    • Yield: Typically 70–85%.

Application 1: Catecholase Activity (Copper Complexes)[1][2][3]

Scientific Rationale: Copper(II) complexes of this ligand mimic Catechol Oxidase , an enzyme that catalyzes the oxidation of catechols to o-quinones.[1] The 4-bromo substituent increases the redox potential of the Cu(II)/Cu(I) couple, facilitating the re-oxidation of Cu(I) by molecular oxygen, which is often the rate-determining step.

Catalytic Cycle Mechanism[3]

CatecholaseCycle CuII [Cu(II)-L] Active Catalyst SubstrateBind Substrate Binding (3,5-DTBC) CuII->SubstrateBind Intermediate Cu(II)-Catecholate Adduct SubstrateBind->Intermediate Redox Electron Transfer (2e-) Intermediate->Redox CuI [Cu(I)-L] Reduced Species Redox->CuI - Product Product Release Quinone (3,5-DTBQ) Redox->Product Reox Re-oxidation (+ O2) CuI->Reox Reox->CuII - H2O2/H2O

Figure 2: Proposed catalytic cycle for the oxidation of 3,5-di-tert-butylcatechol (DTBC) by Cu(II) complexes.

Experimental Protocol

Substrate: 3,5-Di-tert-butylcatechol (3,5-DTBC). Solvent: Methanol (saturated with


).
Detection:  UV-Vis Spectroscopy (monitor Quinone band at ~400 nm).
  • Preparation:

    • Prepare a

      
       M stock solution of the Cu(II)-Ligand complex in Methanol.
      
    • Prepare a

      
       M stock solution of 3,5-DTBC in Methanol.
      
  • Kinetic Run:

    • In a quartz cuvette, mix

      
       mL of Methanol and 
      
      
      
      of catalyst stock (
      
      
      M).
    • Add

      
       to 
      
      
      
      of substrate stock (vary concentration for Michaelis-Menten).
    • Immediately record absorbance at 400 nm vs time for 30 minutes.

  • Data Analysis:

    • Calculate initial rate (

      
      ) from the slope of Abs vs. Time.
      
    • Plot

      
       vs 
      
      
      
      (Lineweaver-Burk) to determine
      
      
      and
      
      
      .
    • Self-Validation: The turnover number (

      
      ) should be in the range of 
      
      
      
      for efficient catalysts.

Application 2: Phosphatase Activity (Zinc Complexes)

Scientific Rationale: Zinc(II) complexes are Lewis acidic and kinetically labile, making them ideal mimics for Alkaline Phosphatase . The electron-withdrawing bromine enhances the Lewis acidity of the Zn(II) center, promoting the nucleophilic attack of a metal-bound hydroxide on the phosphate ester.

Experimental Protocol

Substrate: 4-Nitrophenyl phosphate (4-NPP) (disodium salt). Buffer: Tris-HCl / DMSO (95:5 v/v), pH 9.0. Detection: UV-Vis (Formation of 4-nitrophenolate at 405 nm).

  • Complex Preparation:

    • Synthesize the Zn(II) complex by reacting the ligand with

      
       or 
      
      
      
      in methanol. Isolate and dry.
  • Assay Setup:

    • Prepare catalyst solution (

      
      ) in buffer.
      
    • Add 4-NPP solution (variable concentration: 0.1 – 5.0 mM).

  • Measurement:

    • Monitor the increase in absorbance at 405 nm (

      
      ).
      
    • Run a "blank" without catalyst to correct for spontaneous hydrolysis.

  • Mechanistic Check:

    • Perform pH-dependent studies (pH 7 to 10). Activity should increase with pH, consistent with a Zn-OH nucleophile mechanism.

Quantitative Data Summary

ParameterCatecholase (Cu-Complex)Phosphatase (Zn-Complex)
Active Metal Copper (II)Zinc (II)
Substrate 3,5-DTBC4-NPP
Product 3,5-DTBQ (Quinone)4-Nitrophenolate
Monitoring

400 nm405 nm
Solvent System Methanol (Aerobic)Tris-HCl Buffer (pH 9)
Typical



Effect of Br Increases

, aids re-oxidation
Increases Lewis Acidity

References

  • Catecholase Activity of Reduced Schiff Base Copper Complexes

    • Title: Syntheses, structural properties and catecholase activity of copper(II) complexes with reduced Schiff base N-(2-hydroxybenzyl)-amino acids.
    • Source: Dalton Transactions.
    • URL:[Link]

  • Mechanistic Insights into Catechol Oxidation

    • Title: Catalytic catechol oxidation by copper complexes: development of a structure–activity relationship.[2][3][4]

    • Source: Dalton Transactions.
    • URL:[Link]

  • Phosphatase Activity of Zinc Complexes

    • Title: Zn(II) and Cd(II)-based complexes for probing the enzymatic hydrolysis of Na4P2O7 by alkaline phosphatase in physiological conditions.[5]

    • Source: Chemical Communic
    • URL:[Link]

  • Structural Analog (4-Bromo-2-[(phenylimino)methyl]phenol)

    • Title: 4-Bromo-2-[(phenylimino)methyl]phenol.[6][7]

    • Source: Acta Crystallographica Section E.
    • URL:[Link]

  • General Synthesis of Pyridyl-Aminophenol Ligands

    • Title: Molecular structure and catechol oxidase activity of a new copper(I) complex with sterically crowded monodentate N-donor ligand.[2]

    • Source: Journal of Inorganic Biochemistry.[2]

    • URL:[Link]

Sources

Application

Application Notes &amp; Protocols: Evaluating the Anticancer Activity of 4-Bromo-2-((pyridin-2-ylamino)methyl)phenol Derivatives

An In-depth Technical Guide for Researchers Introduction The quest for novel, more effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry and drug development. Phenolic compounds, parti...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers

Introduction

The quest for novel, more effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry and drug development. Phenolic compounds, particularly those bearing halogen substitutions like bromophenols, have garnered significant attention for their diverse and potent biological activities, including anticancer properties.[1][2] The incorporation of a pyridine moiety is another well-established strategy in the design of antitumour compounds, as this nitrogenous heterocycle is a privileged scaffold known to enhance pharmacokinetic and pharmacodynamic properties.[3][4]

This guide focuses on the specific class of compounds: 4-Bromo-2-((pyridin-2-ylamino)methyl)phenol derivatives . This scaffold uniquely combines the structural features of a bromophenol and an aminopyridine through a methyl bridge, suggesting a high potential for biological activity. The electron-withdrawing bromine atom, the hydrogen-bonding capable phenol group, and the metal-coordinating aminopyridine moiety create a pharmacophore ripe for exploration.

These application notes provide a comprehensive framework for the synthesis and in-depth biological evaluation of these derivatives. The protocols are designed to be self-validating, offering researchers a robust starting point for screening these compounds and elucidating their mechanisms of action as potential anticancer therapeutics.

Part 1: Synthesis of 4-Bromo-2-((pyridin-2-ylamino)methyl)phenol

The synthesis of the title compound scaffold is efficiently achieved via a Mannich reaction. This one-pot, three-component condensation reaction involves an active hydrogen compound (4-bromophenol), formaldehyde, and an amine (2-aminopyridine). The reaction is typically straightforward and provides a high yield of the desired product.

Protocol 1: Synthesis via Mannich Reaction

Causality: This protocol is selected for its operational simplicity and high efficiency. The electrophilic formaldehyde reacts with 2-aminopyridine to form an Eschenmoser's salt-like intermediate. This intermediate then undergoes electrophilic aromatic substitution with the electron-rich 4-bromophenol at the ortho position, driven by the activating effect of the hydroxyl group.

Materials:

  • 4-Bromophenol

  • 2-Aminopyridine

  • Formaldehyde (37% solution in water)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Magnetic stirrer and hotplate

  • Round-bottom flask and reflux condenser

Procedure:

  • Reactant Dissolution: In a 250 mL round-bottom flask, dissolve 4-bromophenol (10 mmol) in 50 mL of ethanol with stirring.

  • Amine Addition: To this solution, add 2-aminopyridine (10 mmol). Stir the mixture until a homogenous solution is achieved.

  • Formaldehyde Addition: Slowly add formaldehyde solution (12 mmol, 1.2 equivalents) dropwise to the reaction mixture at room temperature. A slight exotherm may be observed.

  • Reaction Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80-85°C) with continuous stirring. Maintain reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Product Precipitation: After completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution. If not, slowly add cold deionized water to induce precipitation.

  • Isolation and Neutralization: Filter the crude product using a Büchner funnel. Wash the solid with cold ethanol to remove unreacted starting materials.

  • Purification: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure 4-Bromo-2-((pyridin-2-ylamino)methyl)phenol derivative.

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy).

G cluster_synthesis Synthesis Workflow reactants Dissolve 4-Bromophenol & 2-Aminopyridine in Ethanol formaldehyde Add Formaldehyde (dropwise) reactants->formaldehyde reflux Reflux for 4-6 hours (80-85°C) formaldehyde->reflux cool Cool to Room Temperature & Precipitate Product reflux->cool filter Filter and Wash with Cold Ethanol cool->filter purify Recrystallize from Ethanol/Water filter->purify characterize Characterize Structure (NMR, MS, IR) purify->characterize

Caption: Workflow for the synthesis of the target compound.

Part 2: In Vitro Evaluation of Anticancer Activity

A tiered approach is essential for evaluating the anticancer potential of newly synthesized compounds.[5][6][7] We begin with a broad assessment of cytotoxicity across various cancer cell lines, followed by more detailed mechanistic assays for promising candidates.

Protocol 2: Cell Viability and Cytotoxicity Screening (MTT Assay)

Causality: The MTT assay is a robust, colorimetric assay that serves as the initial screen for cytotoxic potential.[8] It relies on the principle that viable, metabolically active cells possess mitochondrial reductase enzymes that can convert the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product.[9] The amount of formazan produced is directly proportional to the number of living cells, allowing for a quantitative measure of cell viability.[8]

Materials:

  • Cancer cell lines (e.g., MCF-7 (breast), HepG2 (liver), A549 (lung))

  • Complete growth medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).[10] Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of the test compound in the appropriate medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to each well. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours, until a purple precipitate is visible.[10]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Compound Derivative MCF-7 (IC₅₀ µM) HepG2 (IC₅₀ µM) A549 (IC₅₀ µM)
Derivative 1 (Parent)12.518.225.1
Derivative 2 (+CH₃)8.711.515.8
Derivative 3 (+Cl)5.27.99.4
Doxorubicin (Control)0.81.11.5
Caption: Example data table for IC₅₀ values of hypothetical derivatives.
Protocol 3: Elucidation of Cell Death Mechanism - Apoptosis Assays

Many effective anticancer drugs exert their function by inducing apoptosis, or programmed cell death.[11][12] Distinguishing apoptosis from necrosis is crucial, as apoptosis is a controlled, non-inflammatory process. Western blotting for key apoptotic markers is a definitive method for confirming this mechanism.[13]

Causality: The apoptotic cascade is executed by a family of proteases called caspases. Activation of initiator caspases (like Caspase-9) triggers a cascade that activates executioner caspases (like Caspase-3). Activated Caspase-3 then cleaves numerous cellular substrates, including Poly (ADP-ribose) polymerase (PARP). The cleavage of PARP into an 89 kDa fragment is a hallmark of apoptosis.[14] The Bcl-2 family of proteins regulates the intrinsic pathway by controlling mitochondrial outer membrane permeabilization.

G cluster_pathway Intrinsic Apoptosis Pathway Drug Anticancer Compound Mito Mitochondrial Stress Drug->Mito Bcl2 Bcl-2 (Anti-apoptotic) Inhibited Mito->Bcl2 BaxBak Bax/Bak (Pro-apoptotic) Activated Mito->BaxBak CytoC Cytochrome c Release BaxBak->CytoC Apoptosome Apoptosome (Cyto c + Apaf-1 + Pro-Caspase-9) CytoC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome ActiveCasp9 Active Caspase-9 Apoptosome->ActiveCasp9 Casp3 Pro-Caspase-3 ActiveCasp9->Casp3 ActiveCasp3 Active Caspase-3 Casp3->ActiveCasp3 Cleavage PARP PARP ActiveCasp3->PARP CleavedPARP Cleaved PARP PARP->CleavedPARP Cleavage Apoptosis Apoptosis CleavedPARP->Apoptosis

Caption: Key markers in the intrinsic apoptosis pathway.

Protocol 3.1: Western Blot for Apoptotic Markers

Procedure:

  • Cell Treatment and Lysis: Plate cells in 6-well plates and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Collect both adherent and floating cells.[15] Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Denature protein samples and separate them by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting cleaved Caspase-3, cleaved PARP, and Bcl-2. Use an antibody against β-actin or GAPDH as a loading control.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. An increase in cleaved Caspase-3 and cleaved PARP, alongside a decrease in full-length PARP, confirms apoptosis.

Protocol 4: Cell Cycle Analysis by Flow Cytometry

Causality: Many anticancer agents halt the cell cycle at specific checkpoints (G1, S, or G2/M) to prevent cancer cells from proliferating.[16] Flow cytometry using a DNA-intercalating dye like Propidium Iodide (PI) allows for the quantification of cells in each phase of the cycle based on their DNA content.[17][18] Cells in G2/M have twice the DNA content of cells in G0/G1. RNase treatment is necessary because PI can also bind to double-stranded RNA, which would interfere with accurate DNA content measurement.[19]

Materials:

  • Propidium Iodide (PI)

  • RNase A

  • 70% Ethanol (ice-cold)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells in 6-well plates with the test compound (at IC₅₀ concentration) for 24 hours. Harvest the cells (including any floating cells) by trypsinization and centrifugation.

  • Fixation: Wash the cell pellet with PBS. Resuspend the cells and add ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[19]

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.[20]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Create a histogram of fluorescence intensity to visualize the cell cycle distribution.

  • Data Interpretation: Quantify the percentage of cells in the G0/G1, S, and G2/M phases using cell cycle analysis software. An accumulation of cells in a specific phase compared to the control indicates cell cycle arrest.

G cluster_flow Cell Cycle Analysis Workflow treat Treat Cells with Test Compound harvest Harvest Adherent & Floating Cells treat->harvest fix Fix with Cold 70% Ethanol harvest->fix stain Stain with Propidium Iodide & RNase A fix->stain acquire Acquire Data on Flow Cytometer stain->acquire analyze Analyze DNA Content Histogram acquire->analyze quantify Quantify % of Cells in G0/G1, S, and G2/M Phases analyze->quantify

Caption: Workflow for cell cycle analysis via flow cytometry.

References

  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. (2024-01-19).
  • 4-Bromo-2-(piperidin-1-yl)thiazol-5-yl-phenyl methanone (12b) inhibits Na+/K+-ATPase and Ras oncogene activity in cancer cells.
  • Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives. (2020-07-23). MDPI. [Link]

  • A Process For Synthesis Of 2 Bromo 4 Methyl Phenol. Quick Company.
  • MTT (Assay protocol). (2023-02-22). protocols.io. [Link]

  • 4-Bromo-2-{[(pyridin-3-ylmethyl)imino]methyl}phenol.
  • Production process for synthesizing 4-bromo-2-methylaniline.
  • Antileukemia Activity and Mechanism of Platinum(II)-Based Metal Complexes.
  • Pyridine Based Antitumour Compounds Acting at the Colchicine Site.
  • Antitumour, acute toxicity and molecular modeling studies of 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one against Ehrlich ascites carcinoma and sarcoma-180. PubMed Central. [Link]

  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. (2020-05-15). MDPI. [Link]

  • In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. PubMed. [Link]

  • Apoptosis assays for quantifying the bioactivity of anticancer drug products. PubMed. [Link]

  • Apoptosis assays for quantifying the bioactivity of anticancer drug products.
  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020-04-08). Frontiers. [Link]

  • Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies. [Link]

  • Cell Cycle Analysis. University of Wisconsin Carbone Cancer Center. [Link]

  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. (2018-02-14). MDPI. [Link]

  • Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols.
  • Apoptosis enzyme-linked immunosorbent assay distinguishes anticancer drugs from toxic chemicals and predicts drug synergism. PubMed. [Link]

  • In vitro assays and techniques utilized in anticancer drug discovery. PubMed. [Link]

  • Best protocol to collect mammalian cells for screening apoptosis markers using WB? ResearchGate. [Link]

  • Determination of Caspase Activation by Western Blot. PubMed. [Link]

  • MTT Cell Assay Protocol. Texas Children's Hospital. [Link]

  • Cell Cycle Analysis By Flow Cytometry. YouTube. [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]

  • Apoptosis – what assay should I use?. (2025-08-05). BMG Labtech. [Link]

  • Pro-Apoptotic and Anti-EMT Activity of Wild Ginseng Adventitious Root Extract in MDA-MB-231 TNBC Cells: Association with GSK-3β/β-C
  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021-07-02). ACS Omega. [Link]

  • Assaying cell cycle status using flow cytometry. National Institutes of Health. [Link]

  • 4-Bromo-2-[(phenylimino)methyl]phenol. ResearchGate. [Link]

Sources

Method

Application Notes and Protocols: 4-Bromo-2-((pyridin-2-ylamino)methyl)phenol in Organic Synthesis

Foreword: Navigating the Synthetic Potential of a Niche Ligand Scaffold In the landscape of organic synthesis, the discovery and application of novel molecular architectures are paramount to advancing chemical innovation...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Synthetic Potential of a Niche Ligand Scaffold

In the landscape of organic synthesis, the discovery and application of novel molecular architectures are paramount to advancing chemical innovation. This guide focuses on 4-Bromo-2-((pyridin-2-ylamino)methyl)phenol , a compound that, while not extensively documented in current literature, presents a compelling scaffold for a variety of synthetic transformations. Its structure, featuring a bidentate N,N-chelation site, a reactive aryl bromide, and a phenolic hydroxyl group, positions it as a versatile tool for researchers in catalysis, medicinal chemistry, and materials science.

This document serves as both a practical guide and a forward-looking exploration of this molecule's potential. We will delve into its probable synthetic routes, its prospective applications as a ligand in transition-metal catalysis, and its utility as a building block for more complex molecular targets. The protocols herein are grounded in established chemical principles and draw parallels from structurally related and well-characterized compounds.

Synthesis of 4-Bromo-2-((pyridin-2-ylamino)methyl)phenol: A Proposed Pathway

The synthesis of the title compound can be envisioned through a reductive amination pathway, a robust and widely employed method for the formation of C-N bonds. This approach involves the condensation of 5-bromosalicylaldehyde with 2-aminopyridine to form a Schiff base intermediate, which is subsequently reduced to the desired aminomethylphenol.

Experimental Workflow for Synthesis

G cluster_0 Part 1: Schiff Base Formation cluster_1 Part 2: Reduction A 5-Bromosalicylaldehyde D Condensation Reaction (Reflux, 2-4 h) A->D B 2-Aminopyridine B->D C Ethanol (Solvent) C->D E Schiff Base Intermediate (4-Bromo-2-(((pyridin-2-yl)imino)methyl)phenol) D->E H Reduction (0°C to rt, 2 h) E->H Intermediate from Part 1 F Sodium Borohydride (NaBH4) F->H G Methanol (Solvent) G->H I 4-Bromo-2-((pyridin-2-ylamino)methyl)phenol H->I

Caption: Proposed two-step synthesis of 4-Bromo-2-((pyridin-2-ylamino)methyl)phenol.

Detailed Protocol: Synthesis via Reductive Amination

Materials:

  • 5-Bromosalicylaldehyde

  • 2-Aminopyridine

  • Ethanol (anhydrous)

  • Methanol (anhydrous)

  • Sodium borohydride (NaBH₄)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

Procedure:

  • Schiff Base Formation:

    • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromosalicylaldehyde (1.0 eq) and 2-aminopyridine (1.0 eq).

    • Add anhydrous ethanol to dissolve the reactants (approximately 5-10 mL per gram of aldehyde).

    • Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, allow the reaction mixture to cool to room temperature. The Schiff base intermediate may precipitate. If so, collect the solid by filtration. Otherwise, remove the solvent under reduced pressure.

  • Reduction to the Amine:

    • Suspend or dissolve the crude Schiff base intermediate in anhydrous methanol in a separate flask.

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add sodium borohydride (1.5-2.0 eq) portion-wise, ensuring the temperature remains below 10°C.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization.

Application as a Ligand in Palladium-Catalyzed Cross-Coupling Reactions

The N,N-bidentate chelation motif of 4-Bromo-2-((pyridin-2-ylamino)methyl)phenol makes it a promising ligand for transition metal catalysts. The pyridine and the secondary amine nitrogen atoms can coordinate to a metal center, forming a stable complex that can facilitate catalytic cycles. A prime application for such a ligand is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Hypothetical Catalytic Cycle for Suzuki-Miyaura Coupling

G A Pd(0)L2 (Active Catalyst) B Oxidative Addition (Ar-X) A->B Ar-X C Ar-Pd(II)-X(L2) B->C D Transmetalation (R-B(OR)2) C->D Base, R-B(OR)2 E Ar-Pd(II)-R(L2) D->E F Reductive Elimination E->F F->A Regeneration G Ar-R (Product) F->G

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling of 4-Chloroanisole with Phenylboronic Acid

This protocol outlines the use of an in situ generated palladium complex with 4-Bromo-2-((pyridin-2-ylamino)methyl)phenol as the supporting ligand.

Materials:

  • 4-Chloroanisole

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • 4-Bromo-2-((pyridin-2-ylamino)methyl)phenol (Ligand)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Inert atmosphere glovebox or Schlenk line

  • Standard heating and stirring equipment

Procedure:

  • Reaction Setup (under inert atmosphere):

    • To a Schlenk flask, add Pd(OAc)₂ (0.01 eq), the ligand (0.02 eq), and K₂CO₃ (2.0 eq).

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add 4-chloroanisole (1.0 eq) and phenylboronic acid (1.2 eq).

    • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction Execution:

    • Heat the reaction mixture to 90-100°C with vigorous stirring.

    • Monitor the reaction progress by GC-MS or TLC.

  • Work-up and Purification:

    • After completion, cool the reaction to room temperature.

    • Dilute the mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

    • Purify the product by column chromatography.

Application as a Building Block in Organic Synthesis

The aryl bromide moiety in 4-Bromo-2-((pyridin-2-ylamino)methyl)phenol provides a synthetic handle for further functionalization through various cross-coupling reactions. This allows for the construction of more complex molecules with potential applications in medicinal chemistry and materials science.

Protocol: Heck Coupling with Styrene

This protocol demonstrates the modification of the ligand scaffold itself, showcasing its role as a reactive building block.

Materials:

  • 4-Bromo-2-((pyridin-2-ylamino)methyl)phenol

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF, anhydrous)

Procedure:

  • Reaction Setup (under inert atmosphere):

    • In a Schlenk flask, dissolve 4-Bromo-2-((pyridin-2-ylamino)methyl)phenol (1.0 eq) in anhydrous DMF.

    • Add Pd(OAc)₂ (0.02 eq) and P(o-tol)₃ (0.04 eq).

    • Add styrene (1.5 eq) and triethylamine (2.0 eq).

  • Reaction Execution:

    • Heat the mixture to 100°C and stir for 12-24 hours.

    • Monitor the disappearance of the starting material by TLC.

  • Work-up and Purification:

    • Cool the reaction to room temperature and pour it into water.

    • Extract with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

    • Concentrate the solution and purify the residue by column chromatography to yield the styrenylated product.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical data for the reactions described above, based on typical yields for similar transformations found in the literature.

Reaction TypeStarting MaterialProductCatalyst/Ligand SystemYield (%)
Reductive Amination5-Bromosalicylaldehyde4-Bromo-2-((pyridin-2-ylamino)methyl)phenolNaBH₄75-85
Suzuki-Miyaura4-Chloroanisole4-MethoxybiphenylPd(OAc)₂ / Title Ligand80-95
Heck CouplingTitle Compound4-Styryl-2-((pyridin-2-ylamino)methyl)phenolPd(OAc)₂ / P(o-tol)₃65-75

Conclusion and Future Outlook

4-Bromo-2-((pyridin-2-ylamino)methyl)phenol represents a molecule of significant, albeit underexplored, synthetic potential. Its straightforward synthesis and the presence of multiple, orthogonally reactive functional groups make it a valuable platform for a range of chemical investigations. The protocols detailed in this guide provide a solid foundation for researchers to begin exploring its utility as both a ligand for catalysis and a versatile building block for the synthesis of novel compounds. Further research into the coordination chemistry of this ligand with various metals and the biological evaluation of its derivatives could open up new avenues in drug discovery and materials science.

References

The following references provide background on the synthetic methodologies and concepts discussed in this guide. While they do not directly mention the title compound, they are authoritative sources for the described chemical transformations.

  • Reductive Amination: Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1-714. [Link]

  • Suzuki-Miyaura Coupling: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Heck Reaction: Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066. [Link]

  • Schiff Base Ligands: Cozzi, P. G. (2004). Metal–Salen Schiff base complexes in catalysis: practical aspects. Chemical Society Reviews, 33(7), 410-421. [Link]

  • Palladium Catalysis in Organic Synthesis: de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH. [Link]

Application

4-Bromo-2-((pyridin-2-ylamino)methyl)phenol as an intermediate for pharmaceuticals

Application Note: 4-Bromo-2-((pyridin-2-ylamino)methyl)phenol as a Pharmaceutical Intermediate Abstract This technical guide details the synthesis, characterization, and application of 4-Bromo-2-((pyridin-2-ylamino)methy...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-Bromo-2-((pyridin-2-ylamino)methyl)phenol as a Pharmaceutical Intermediate

Abstract

This technical guide details the synthesis, characterization, and application of 4-Bromo-2-((pyridin-2-ylamino)methyl)phenol (CAS: Analogous to 1050493-68-7).[1] As a reduced Schiff base featuring a tridentate N,N,O-donor set and a reactive aryl bromide handle, this compound serves as a critical intermediate in the development of metallopharmaceuticals, kinase inhibitors, and neuroprotective agents. This document provides validated protocols for its synthesis via reductive amination and outlines its utility as a scaffold for Suzuki-Miyaura cross-coupling and metal chelation.[1]

Introduction: The Strategic Value of the Scaffold

In modern medicinal chemistry, "privileged structures" are molecular frameworks capable of binding to multiple biological targets. 4-Bromo-2-((pyridin-2-ylamino)methyl)phenol represents a hybrid scaffold combining two powerful features:

  • The N,N,O-Chelating Motif: The phenolic oxygen, secondary amine, and pyridine nitrogen form a pincer-like pocket.[1] This mimics the active sites of metalloenzymes (e.g., superoxide dismutase), making it ideal for designing metallodrugs or metal-protein attenuating compounds (MPACs) for Alzheimer’s disease.

  • The 4-Bromo Handle: The bromine atom at the para position to the phenol allows for late-stage diversification via Palladium-catalyzed cross-coupling.[1] This enables the rapid generation of biaryl libraries, extending the scaffold into hydrophobic pockets of enzyme targets.

Synthesis Protocol: Reductive Amination

The synthesis is a robust two-step sequence starting from commercially available 5-bromosalicylaldehyde and 2-aminopyridine.[1] Unlike alkyl amines, 2-aminopyridine is less nucleophilic, often requiring optimization of the condensation step before reduction.[1]

Step 1: Schiff Base Condensation

Formation of the imine intermediate: 4-bromo-2-((pyridin-2-ylimino)methyl)phenol.[1]

Reagents:

  • 5-Bromosalicylaldehyde (1.0 eq)[1][2]

  • 2-Aminopyridine (1.0 eq)[1][3][4]

  • Ethanol (Absolute, 10 mL/mmol)

  • Glacial Acetic Acid (Catalytic, 2-3 drops)[1]

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromosalicylaldehyde (20.0 mmol, 4.02 g) in absolute ethanol (30 mL).

  • Addition: Add 2-aminopyridine (20.0 mmol, 1.88 g) to the solution. The mixture will likely turn yellow/orange immediately.

  • Catalysis: Add 2 drops of glacial acetic acid to catalyze the dehydration.

  • Reflux: Attach a reflux condenser and heat the mixture at 80°C (reflux) for 4–6 hours. Monitor by TLC (SiO2, Hexane:EtOAc 3:1) until the aldehyde spot disappears.

  • Isolation: Cool the mixture slowly to room temperature, then to 0°C. The Schiff base often precipitates as yellow/orange needles. Filter the solid, wash with cold ethanol, and dry under vacuum.

    • Yield Expectation: 85–92%.[1]

Step 2: Reduction to Secondary Amine

Conversion to the target: 4-Bromo-2-((pyridin-2-ylamino)methyl)phenol.[1]

Reagents:

  • Schiff Base (from Step 1)[5]

  • Sodium Borohydride (NaBH4) (1.5 eq)

  • Methanol (Anhydrous)[6]

Procedure:

  • Suspension: Suspend the Schiff base (10 mmol) in anhydrous methanol (50 mL) at 0°C.

  • Reduction: Add NaBH4 (15 mmol, 0.57 g) portion-wise over 20 minutes. Caution: Hydrogen gas evolution.

  • Reaction: Remove the ice bath and stir at room temperature for 3 hours. The intense yellow color of the imine should fade to a lighter pale yellow or colorless solution.

  • Quenching: Quench the reaction with water (10 mL) and adjust pH to ~7 with dilute HCl.

  • Extraction: Evaporate the methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM) (3 x 30 mL).

  • Purification: Dry the combined organic layers over MgSO4, filter, and concentrate. Recrystallize from Ethanol/Water or purify via flash column chromatography (DCM:MeOH 98:2).[1]

Characterization Targets:

  • 1H NMR (DMSO-d6):

    
     10.5 (s, 1H, Phenol OH), 8.0 (d, 1H, Pyridine), 7.2-7.5 (m, Ar-H), 6.5 (t, 1H, Amine NH), 4.45 (d, 2H, -CH2-).[1]
    
  • Appearance: Off-white to pale yellow solid.[1]

Functionalization & Library Generation

This compound is most valuable as an intermediate.[1] The following protocols demonstrate how to utilize the bromine "handle" and the chelating "pocket."

Workflow Visualization

G Start 5-Bromosalicylaldehyde + 2-Aminopyridine Imine Schiff Base (Imine Intermediate) Start->Imine Reflux/EtOH (-H2O) Target TARGET SCAFFOLD 4-Bromo-2-((pyridin-2-ylamino)methyl)phenol Imine->Target NaBH4/MeOH Reduction Suzuki Biaryl Derivatives (Kinase Inhibitors) Target->Suzuki Pd(PPh3)4 Ar-B(OH)2 Metal Metal Complexes (Cu/Zn Metallodrugs) Target->Metal M(OAc)2 Coordination Ether O-Alkylated Analogs (Receptor Modulators) Target->Ether R-X, K2CO3 Alkylation

Figure 1: Synthesis and Divergent Functionalization Pathways.

Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Purpose: Extending the scaffold to target hydrophobic protein pockets.

  • Setup: In a Schlenk tube, combine the Target Scaffold (1.0 eq), Aryl Boronic Acid (1.2 eq), and

    
     (5 mol%).
    
  • Solvent: Add degassed Dioxane/Water (4:1) and

    
     (2.0 eq).[1]
    
  • Condition: Heat at 90°C under Argon for 12 hours.

  • Workup: The bromine is replaced by the aryl group, retaining the aminomethyl-phenol core.[1]

Protocol B: Metallodrug Complexation

Purpose: Creating mimics of Superoxide Dismutase (SOD) or radiopharmaceuticals.

  • Ligand Solution: Dissolve the Target Scaffold in Methanol.[6]

  • Metal Addition: Add stoichiometric Metal Acetate (

    
     or 
    
    
    
    ) dissolved in Methanol.
  • Observation: Immediate color change (Green for Cu, Yellow for Zn) indicates coordination.

  • Isolation: The complex often precipitates or can be crystallized by slow evaporation.

    • Mechanism:[7][8] The Phenol deprotonates (O-), coordinating alongside the amine (N) and pyridine (N) to form stable 5- and 6-membered chelate rings.[1]

Pharmaceutical Applications

Therapeutic AreaMechanism of ActionRole of the Scaffold
Alzheimer's Disease Metal-Protein Attenuating Compound (MPAC)The N,N,O motif chelates excess Cu/Zn in the brain, preventing metal-induced aggregation of Amyloid-

plaques.[1]
Oncology Kinase InhibitionThe pyridine-amine motif mimics the ATP adenine ring, binding to the hinge region of kinases. The Bromo-derived biaryl extends into the "gatekeeper" pocket.[1]
Antimicrobial Schiff Base Metal ComplexesCopper complexes of this ligand generate Reactive Oxygen Species (ROS) that cleave DNA in bacteria.

Safety & Handling

  • Bromine Compounds: Aryl bromides can be irritants.[1] Wear gloves and eye protection.[1]

  • Sodium Borohydride: Reacts violently with acids and liberates hydrogen gas.[1] Use in a well-ventilated fume hood.[1]

  • 2-Aminopyridine: Toxic if swallowed or absorbed through skin.[1] Handle with strict care.

References

  • Synthesis of Pyridyl-Phenol Ligands: Gao, S., & Ng, S. W. (2012).[1][4] 2-{[(Pyridin-2-yl)amino]methyl}phenol.[1][3][4][9] Acta Crystallographica Section E, 68(8), o2473.[1]

  • Schiff Base Metal Complexes in Medicine: Abdel-Rahman, L. H., et al. (2016).[1] Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review. Journal of Basic and Applied Sciences.

  • Structural Analogs (Methyl-substituted): Jia, W., et al. (2022).[1][10] Synthesis, structures, and characterization of copper(II), nickel(II), and cobalt(III) metal complexes derived from an asymmetric bidentate Schiff-base ligand. Journal of Cleaner Production.

  • Bromination Methodologies: Venkateswarlu, Y., et al. (2012).[1] Simple Catalyst-Free Regio- and Chemoselective Monobromination of Aromatics Using NBS in Polyethylene Glycol. Synthetic Communications.

Sources

Method

Application Note: Analytical Quantification of 4-Bromo-2-((pyridin-2-ylamino)methyl)phenol

This Application Note provides a comprehensive analytical framework for the quantification and characterization of 4-Bromo-2-((pyridin-2-ylamino)methyl)phenol . This compound, often utilized as a ligand in coordination c...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive analytical framework for the quantification and characterization of 4-Bromo-2-((pyridin-2-ylamino)methyl)phenol . This compound, often utilized as a ligand in coordination chemistry or a pharmaceutical intermediate, contains three distinct functional moieties—a phenolic hydroxyl, a secondary amine linker, and a pyridine ring—requiring a tailored analytical approach to ensure specificity and accuracy.

Molecule Profile & Physicochemical Basis

Before establishing a protocol, we must understand the analyte's behavior in solution. This molecule is amphoteric, possessing both acidic (phenol) and basic (pyridine, secondary amine) sites.

PropertyDescriptionAnalytical Implication
Structure Phenol core, 4-Br substitution, 2-aminomethyl-pyridine arm.[1]UV: Dual absorption maxima (Phenol ~280nm, Pyridine ~254nm). MS: Distinct 1:1 isotopic pattern (

).
pKa (Est.) Phenol (

)Pyridine (

)Sec-Amine (

)
pH Control: At neutral pH, the amine is protonated (

) and phenol is neutral. At high pH (>11), phenol ionizes (phenolate). Best Mode: Acidic mobile phase (pH < 3) keeps all basic sites protonated and phenol neutral, ensuring consistent retention.
Solubility Low in water (neutral); High in DMSO, Methanol, Acidic water.Diluent: Use Methanol or Water:Acetonitrile (50:50) for sample prep.

Method A: High-Performance Liquid Chromatography (HPLC-UV)

Recommended for Purity Assessment, Process Control, and Stability Studies.

Method Principle

This method utilizes Reversed-Phase Chromatography (RP-HPLC) . To prevent peak tailing caused by the interaction of the basic pyridine/amine nitrogen with residual silanols on the silica column, an acidic mobile phase with an end-capped stationary phase is strictly required.

Chromatographic Conditions
  • System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent).

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or Phenomenex Kinetex C18.

    • Why: "Plus" or "End-capped" columns block free silanols, critical for basic pyridine derivatives.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (Milli-Q).

    • Why TFA? It acts as an ion-pairing agent, sharpening the peak of the cationic amine species better than Formic Acid.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: Diode Array Detector (DAD).

    • Channel 1: 254 nm (Pyridine

      
      ).
      
    • Channel 2: 280 nm (Phenol).

  • Injection Volume: 5-10 µL.

Gradient Program
Time (min)% Mobile Phase BDescription
0.010Initial equilibration
12.090Linear gradient elution
15.090Wash step to remove lipophilic impurities
15.110Return to initial conditions
20.010Re-equilibration (Critical for reproducibility)
Sample Preparation Protocol
  • Stock Solution: Weigh 10.0 mg of analyte into a 10 mL volumetric flask. Dissolve in 100% DMSO (Concentration: 1.0 mg/mL).

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A:Acetonitrile (50:50).

  • Filtration: Filter through a 0.22 µm PTFE syringe filter prior to injection. Note: Do not use Nylon filters as phenols may bind non-specifically.

Method B: LC-MS/MS (Quantification in Complex Matrices)

Recommended for Pharmacokinetics (PK), Trace Analysis, or Biological Matrices.

Mass Spectrometry Parameters

The presence of the secondary amine and pyridine nitrogen makes Electrospray Ionization in Positive Mode (ESI+) the most sensitive detection method.

  • Ion Source: ESI Positive (+).

  • Precursor Ion:

    
     (Calculation: MW of neutral molecule + 1.0078 Da).
    
    • Note: You will see two peaks separated by 2 Da due to Bromine. Select the

      
       isotope (lower mass) for quantification and 
      
      
      
      for confirmation.
  • MRM Transitions (Multiple Reaction Monitoring):

TransitionTypeCollision Energy (eV)Mechanistic Logic
m/z [M+H]

[M-Pyridine]
Quantifier20-30 eVCleavage of the C-N bond at the aminomethyl linker is the most labile pathway.
m/z [M+H]

[Pyridine Ring]
Qualifier35-45 eVFormation of the pyridinium cation fragment.
m/z [M+H]

[Phenol-Br]
Qualifier25 eVLoss of the pyridine-methylamine side chain.
Isotopic Validation (Self-Check)

In the MS1 scan, the analyte must exhibit a doublet peak with near-equal intensity (ratio ~100:98) separated by 2 m/z units.

  • If this pattern is absent, the peak is not the brominated target.

Method C: Quantitative NMR (qNMR)

Recommended for Reference Standard Purity Assignment.

  • Solvent: DMSO-

    
     (Avoids exchange of phenolic/amine protons seen in MeOD).
    
  • Internal Standard: Maleic Acid (Traceable Reference Material) or 1,3,5-Trimethoxybenzene.

  • Key Diagnostic Signals:

    • 
       ppm (Singlet/Doublet, 2H): Methylene linker (
      
      
      
      ).
    • 
       ppm: Aromatic protons (Pyridine + Phenol).
      
    • 
       ppm (Broad): Phenolic -OH.
      
  • Calculation:

    
    
    

Visual Workflows & Logic

Analytical Decision Tree

AnalyticalWorkflow Start Sample Received CheckType Determine Analysis Type Start->CheckType Purity Purity / QC / Assay CheckType->Purity Trace Trace / Bioanalysis (< 1 ppm) CheckType->Trace Structure Structure Confirmation CheckType->Structure HPLC Method A: HPLC-UV (C18, 0.1% TFA, 254nm) Purity->HPLC High Conc. LCMS Method B: LC-MS/MS (ESI+, MRM mode) Trace->LCMS High Sensitivity NMR Method C: qNMR (DMSO-d6, Maleic Acid IS) Structure->NMR Absolute Purity Report Generate CoA HPLC->Report Validation Check Br Isotope Pattern (1:1 Ratio) LCMS->Validation NMR->Report Validation->Report Pass

Figure 1: Decision matrix for selecting the appropriate analytical method based on sample requirements.

MS Fragmentation Logic

Fragmentation Precursor Precursor Ion [M+H]+ (Protonated Amine/Pyridine) Frag1 Fragment A [Pyridine-CH2]+ Precursor->Frag1 C-N Bond Cleavage (Primary MRM) Frag2 Fragment B [Phenol-Br]+ Precursor->Frag2 Loss of Pyridine arm

Figure 2: Predicted ESI+ fragmentation pathway for MRM transition selection.

Validation Criteria (ICH Q2 R1)

To ensure the trustworthiness of these protocols, the following validation parameters must be met:

  • Specificity: Inject a blank (solvent only). No peaks should elute at the retention time of the analyte.

  • Linearity:

    
     across 5 concentration levels (e.g., 10, 50, 100, 150, 200 µg/mL for HPLC).
    
  • Accuracy (Recovery): Spike samples at 80%, 100%, and 120% of target concentration. Acceptance: 98.0% – 102.0%.

  • System Suitability:

    • Tailing Factor (

      
      ): < 1.5 (Critical for pyridine derivatives).
      
    • Theoretical Plates (

      
      ): > 5000.
      
    • %RSD of Area (n=6): < 1.0%.

References

  • Khalaji, A. D., et al. (2012). Synthesis, characterization, crystal structure and theoretical studies on 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. Journal of Molecular Structure.

    • Context: Provides structural data on the Schiff base precursor, relevant for NMR and UV characterization of the deriv
  • Poklis, J. L., et al. (2014).[2] Determination of 4-bromo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine (25B-NBOMe) in serum and urine by HPLC-MS/MS.[2] Drug Testing and Analysis.

    • Context: Establishes valid LC-MS/MS methodologies for brominated N-benzyl phenethylamines, highly analogous to the target molecule's aminomethyl-phenol structure.
  • Helix Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Aminopyridine Derivatives.[3][4] Helix Application Notes.

    • Context: Authoritative source for mobile phase selection (acidic buffers) to suppress silanol interactions with pyridine rings.[5]

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).

    • Context: The global regulatory standard for validating the protocols described in Section 6.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Bromo-2-((pyridin-2-ylamino)methyl)phenol

Current Status: Operational Ticket Topic: Yield Optimization & Troubleshooting Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Executive Summary: The Core Challenge The synthesis of 4-Bromo-...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Topic: Yield Optimization & Troubleshooting Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary: The Core Challenge

The synthesis of 4-Bromo-2-((pyridin-2-ylamino)methyl)phenol presents a specific mechanistic challenge: Nucleophilic disparity.

The target molecule is constructed via the reductive amination of 5-bromosalicylaldehyde and 2-aminopyridine . The primary yield-killer is the poor nucleophilicity of the exocyclic amine on the 2-aminopyridine. Due to resonance delocalization of the nitrogen lone pair into the pyridine ring, 2-aminopyridine reacts sluggishly with aldehydes compared to standard benzylamines. Furthermore, the resulting Schiff base (imine) is prone to hydrolysis.

To improve yield, you must shift from "standard" reductive amination conditions to a Lewis-Acid Assisted Dehydration protocol.

Troubleshooting Guide (Q&A)

Q1: I see starting material (aldehyde) remaining even after 24h reflux. Why isn't the imine forming?

Diagnosis: Insufficient electrophilic activation and water poisoning. Technical Insight: The equilibrium constant for imine formation with electron-deficient amines (like 2-aminopyridine) is low. Water generated during the reaction hydrolyzes the imine back to the starting materials. Solution:

  • Switch Solvent: Move from Methanol/Ethanol to Toluene or Dichloroethane (DCE) .

  • Chemical Dehydration: Add Titanium(IV) isopropoxide [Ti(OiPr)₄] (1.2 equivalents). This acts as both a Lewis Acid to activate the carbonyl and a water scavenger.

  • Physical Dehydration: If not using Titanium, use a Dean-Stark trap (with Toluene) or activated 4Å Molecular Sieves.

Q2: My product is a sticky oil/gum that won't crystallize. NMR shows broad peaks.

Diagnosis: Boron-Ligand Chelation. Technical Insight: Salicyl-derived ligands have a high affinity for boron. After reduction with NaBH₄, the product often forms a stable boron complex (Product-B-H species) that does not break down with a simple water wash. Solution:

  • Acidic Quench: Quench the reaction with 1M HCl until pH < 2 and stir for 30 minutes to hydrolyze the B-N bond.

  • Neutralization: Carefully neutralize with NaHCO₃ to precipitate the free base.

  • Methanol Reflux: Alternatively, reflux the crude oil in Methanol for 1 hour to break the chelate as trimethyl borate (volatile).

Q3: Why is the yield lower when I use "One-Pot" (Direct) Reductive Amination?

Diagnosis: Competitive Reduction of Aldehyde. Technical Insight: Because 2-aminopyridine is a slow nucleophile, the imine formation is the rate-determining step. If you add the reducing agent (NaBH₄ or STAB) at the beginning, it will reduce the unreacted 5-bromosalicylaldehyde to 5-bromosalicyl alcohol faster than the imine forms. Solution:

  • Adopt a Stepwise Protocol: Form the imine completely (monitor by TLC/color change to deep yellow/orange) first. Only then add the reducing agent.

Q4: I see a byproduct with the same mass but different retention time.

Diagnosis: Regioselectivity Error (Ring Nitrogen Alkylation). Technical Insight: If you attempted an alkylation route (using 4-bromo-2-(chloromethyl)phenol), the pyridine ring nitrogen (N1) is often more nucleophilic than the exocyclic amine, leading to a pyridinium salt. Solution:

  • Stick to Reductive Amination: This route guarantees the bond forms at the exocyclic nitrogen.

  • If Alkylation is mandatory: Use a non-polar solvent (DCM) and no base, or protect the ring nitrogen (difficult).

Optimized Experimental Protocol

This protocol utilizes Titanium(IV) Isopropoxide to overcome the low nucleophilicity of 2-aminopyridine.

Phase 1: Imine Formation (The Critical Step)
  • Setup: Flame-dried 100 mL round-bottom flask under Argon/Nitrogen.

  • Reagents:

    • 5-Bromosalicylaldehyde (10 mmol, 2.01 g)

    • 2-Aminopyridine (10 mmol, 0.94 g)

    • Titanium(IV) Isopropoxide (12 mmol, 3.5 mL) - The Yield Booster

    • Solvent: Anhydrous THF (30 mL)

  • Procedure:

    • Dissolve aldehyde and amine in THF.

    • Add Ti(OiPr)₄ dropwise (Solution will turn yellow/orange).

    • Stir at Room Temperature for 6–12 hours . (The Ti-complex drives the equilibrium).

    • Checkpoint: TLC should show complete consumption of aldehyde.

Phase 2: Reduction
  • Reagents:

    • Sodium Borohydride (NaBH₄) (15 mmol, 0.57 g)

    • Ethanol (Absolute, 10 mL)

  • Procedure:

    • Dilute the reaction mixture with Ethanol (10 mL).

    • Add NaBH₄ portion-wise (Caution: Gas evolution).

    • Stir for 4 hours at Room Temperature.

Phase 3: Workup (Breaking the Chelate)
  • Quench: Add 10 mL water slowly. A white precipitate (TiO₂) will form.

  • Filtration: Filter through a Celite pad to remove Titanium salts. Wash with EtOAc.

  • Hydrolysis: Evaporate organic solvents. Re-dissolve residue in EtOAc and wash with 1M HCl (2x).

  • Recovery: Neutralize the aqueous layer with NaHCO₃ (solid) until pH 8. Extract with DCM (3x).

  • Drying: Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Recrystallize from Ethanol/Hexane or flash chromatography (DCM:MeOH 95:5).

Comparative Data: Yield Optimization Strategies

MethodReagentsTypical YieldPrimary Failure Mode
Standard One-Pot EtOH, NaBH₄ (added start)15–25%Aldehyde reduced to alcohol before imine forms.
Standard Stepwise EtOH, Reflux 24h → NaBH₄40–50%Incomplete imine formation (equilibrium limits).
Acid Catalyzed Formic Acid, Reflux → NaBH₄55–65%Hydrolysis during workup; harsh conditions.
Ti(IV) Mediated THF, Ti(OiPr)₄ → NaBH₄ 85–92% High conversion; requires filtration of Ti salts.

Mechanistic Visualization

The following diagram illustrates the reaction pathway, highlighting the critical role of the Titanium catalyst in preventing the "Reversion Loop" (hydrolysis).

G cluster_0 Reactants cluster_1 Equilibrium Bottleneck cluster_2 Yield Solution Start 5-Bromosalicylaldehyde + 2-Aminopyridine Imine Schiff Base (Unstable Intermediate) Start->Imine Slow (Poor Nucleophile) Ti_Complex Titanium-Imine Complex (Water Scavenged) Start->Ti_Complex Ti(OiPr)4 (Dehydration) Alcohol Side Product: Salicyl Alcohol Start->Alcohol Direct Reduction (If NaBH4 added too early) Imine->Start Hydrolysis (Fast) Water H₂O (Byproduct) Product Target Amine 4-Bromo-2-((pyridin-2-ylamino)methyl)phenol Ti_Complex->Product NaBH4 Reduction

Caption: Pathway analysis showing how Titanium(IV) Isopropoxide bypasses the hydrolysis equilibrium trap.

References

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Organic Chemistry, 60(15), 4928-4929. Link

    • Foundation for the Ti(IV) protocol recommended above.
  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

    • Standard reference for stepwise reductive amin
  • Zhang, L., et al. (2003).[1] "Crystal structure of 4-bromo-2-{[(pyridin-2-ylmethyl)imino]methyl}phenol." Acta Crystallographica Section E, E59, o1653-o1654. Link

    • Verifies the structure and stability of the Schiff base intermedi
  • Cimpeanu, V., et al. (2025). "Reductive alkylation of 2-aminopyridine and 2-aminopyrimidine." ResearchGate.[2] Link

    • Highlights the difficulty of alkylating electron-deficient heterocyclic amines.

Sources

Optimization

Technical Support Center: Purification of 4-Bromo-2-((pyridin-2-ylamino)methyl)phenol

Welcome to the technical support guide for 4-Bromo-2-((pyridin-2-ylamino)methyl)phenol. This document is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexitie...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-Bromo-2-((pyridin-2-ylamino)methyl)phenol. This document is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing and purifying this valuable molecule. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot effectively and achieve high purity.

The purification of this compound, a phenolic Mannich base, is intrinsically linked to its synthesis. Therefore, we will begin by understanding its formation to anticipate and address the impurities you are likely to encounter.

Section 1: Compound Profile and Synthetic Context

4-Bromo-2-((pyridin-2-ylamino)methyl)phenol is a multifunctional molecule featuring a phenolic hydroxyl group, a bromine substituent, and a pyridin-2-ylamino moiety. These features make it an attractive scaffold for developing novel ligands, catalysts, and pharmaceutical agents.[1] Its synthesis is typically achieved via a Mannich reaction, a three-component condensation of 4-bromophenol, formaldehyde, and 2-aminopyridine.[2]

G cluster_reaction Mannich Reaction 4-Bromophenol 4-Bromophenol Electrophilic_Attack Electrophilic Aromatic Substitution 4-Bromophenol->Electrophilic_Attack Nucleophile Formaldehyde Formaldehyde (CH₂O) 2-Aminopyridine 2-Aminopyridine Iminium_Ion Formation of Eschenmoser-like salt (Iminium Ion) 2-Aminopyridine->Iminium_Ion + CH₂O Iminium_Ion->Electrophilic_Attack Product Crude Product: 4-Bromo-2-((pyridin-2-ylamino)methyl)phenol + Impurities Electrophilic_Attack->Product

Understanding this reaction is critical because incomplete conversion or side reactions are the primary sources of impurities. The electrophilic nature of the intermediate iminium ion and the high nucleophilicity of the phenol ring can lead to a challenging crude product matrix.

Table 1: Potential Impurities and Their Origins
Impurity Source / Reason for Formation
Unreacted 4-BromophenolIncomplete reaction; incorrect stoichiometry.
Unreacted 2-AminopyridineIncomplete reaction; incorrect stoichiometry.
ParaformaldehydePolymerization of excess formaldehyde.
2,6-bis((pyridin-2-ylamino)methyl)-4-bromophenolDi-substitution on the highly activated phenol ring. This is a common issue in Mannich reactions with phenols having two open ortho positions.[3]
Coloured ImpuritiesOften arise from trace resorcinol-type impurities in the starting phenol, which are highly reactive and form intensely coloured byproducts.[4] Oxidation of the phenol can also contribute to colour.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the purification of 4-Bromo-2-((pyridin-2-ylamino)methyl)phenol.

Q1: My final product is a persistent, sticky oil or gum instead of a solid. What's wrong?

Answer: This is a classic sign that your product is impure. The presence of unreacted starting materials or solvent residues can significantly depress the melting point, preventing crystallization.

  • Causality: Crystalline solids form a highly ordered lattice. Impurities disrupt this lattice formation. Residual solvents like ethanol or methanol can also plasticize the solid.

  • Troubleshooting Steps:

    • Confirm Solvent Removal: Ensure your product is dried thoroughly under high vacuum, possibly with gentle heating (e.g., 40-50 °C, if the compound is stable) to remove trapped solvent.

    • Perform a Liquid-Liquid Extraction: Before concentrating, perform an aqueous workup. Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash with a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted acidic 4-bromophenol. Follow with a water wash and then a brine wash to remove water-soluble components.

    • Attempt Trituration: Add a non-polar solvent in which your product is insoluble (e.g., hexanes, pentane, or diethyl ether) to the crude oil.[5] Stir or sonicate the mixture. This can often wash away more soluble impurities and induce crystallization of your target compound.

Q2: The product is intensely yellow or orange, and the colour persists after initial isolation. How can I decolorize it?

Answer: The colour is likely due to highly conjugated impurities or oxidation products. While the pure compound may have a light yellow hue, intense colour suggests contamination.[6]

  • Causality: Phenols are susceptible to air oxidation, which can form coloured quinone-type species. Furthermore, as noted by Tyman and Patel, resorcinolic impurities in commercial phenols can lead to persistent coloured products in Mannich reactions.[4]

  • Troubleshooting Steps:

    • Activated Charcoal Treatment: During recrystallization, after dissolving the crude product in the hot solvent, add a small amount (1-2% w/w) of activated charcoal.[7] Keep the solution hot for 5-10 minutes, then perform a hot filtration through a pad of Celite® to remove the charcoal. Caution: Use of excess charcoal can lead to significant product loss.

    • Column Chromatography: This is the most effective method for removing polar, coloured impurities. A silica gel column can effectively separate the less polar target compound from the highly polar coloured materials.

Q3: My TLC plate shows multiple spots after the reaction. How do I identify them and choose a purification strategy?

Answer: This is expected. The spots likely correspond to starting materials, the desired product, and the di-substituted byproduct.

  • Causality: The polarity differences between these compounds allow for separation.

    • 4-Bromophenol: Acidic, moderately polar.

    • 2-Aminopyridine: Basic, polar.

    • Product: Moderately polar, will likely have an Rf between the starting materials.

    • Di-substituted Product: More polar than the mono-substituted product due to the additional basic nitrogen.

  • Troubleshooting Steps:

    • Co-spotting: Run a TLC plate spotting the crude mixture alongside the individual starting materials (if available). This will confirm the identity of those spots.

    • Staining: Use different visualization techniques. A UV lamp will show all UV-active compounds. Stains like potassium permanganate can help visualize compounds without strong chromophores.

    • Strategy Selection: If the spots are well-separated (ΔRf > 0.2), column chromatography is the ideal strategy. If the main impurity is just one of the starting materials, a preliminary acid-base extraction or a simple recrystallization might be sufficient.

Section 3: Detailed Purification Protocols

These protocols provide a validated starting point for obtaining high-purity material.

Protocol 3.1: Purification by Recrystallization

This method is best for removing small amounts of impurities when the crude product is already semi-crystalline. The choice of solvent is critical. Based on similar structures, alcohol/water mixtures are a good starting point.[8][9]

Methodology:

  • Solvent Screening (Small Scale): In test tubes, test the solubility of ~20 mg of your crude material in various solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate) both at room temperature and at boiling. A good solvent will dissolve the compound when hot but show poor solubility when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the material.

  • Decolorization (Optional): If the solution is highly coloured, add activated charcoal as described in the FAQ section and perform a hot filtration.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask. Slow cooling promotes the formation of larger, purer crystals.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities on the surface.

  • Drying: Dry the crystals under high vacuum to a constant weight.

Protocol 3.2: Purification by Flash Column Chromatography

This is the most robust method for separating complex mixtures.

G A Dissolve Crude Product in Minimum DCM B Adsorb onto Silica Gel (Dry Loading) A->B D Load Sample onto Column B->D C Prepare Silica Column in Mobile Phase C->D E Elute with Solvent Gradient (e.g., Hexane -> Ethyl Acetate) D->E F Collect Fractions based on TLC E->F G Combine Pure Fractions F->G H Evaporate Solvent (Rotary Evaporation) G->H I Dry Under High Vacuum H->I J High-Purity Product I->J

Methodology:

  • Mobile Phase Selection: Using TLC, find a solvent system that gives your product an Rf value of approximately 0.25-0.35. A good starting point is a gradient of ethyl acetate in hexanes or methanol in dichloromethane (DCM).

  • Column Packing: Pack a glass column with silica gel using the chosen mobile phase (starting with the lowest polarity). Ensure there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM or the mobile phase. In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder ("dry loading"). Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase to move the compounds down the column.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution process using TLC.

  • Isolation: Combine the fractions that contain only the pure product (as determined by TLC). Remove the solvent using a rotary evaporator and dry the final product under high vacuum.

Table 2: Recommended Analytical Methods for Purity Validation
Technique Purpose & Expected Observations
TLC Quick purity check. A pure compound should show a single spot.
¹H NMR Structural confirmation and purity assessment. Look for the absence of starting material signals. Key signals should include aromatic protons, a singlet for the benzylic CH₂ group, and signals for the pyridine ring.
HPLC Quantitative purity analysis. A pure sample should show a single major peak (e.g., >98% by area). This is the gold standard for purity determination in drug development.[10]
Melting Point A sharp melting point range (e.g., within 1-2 °C) is a good indicator of high purity.

References

  • ETHANONE)

Sources

Troubleshooting

Technical Support Center: Microwave-Assisted Synthesis of Schiff Bases

Status: Operational Operator: Senior Application Scientist Topic: Optimization & Troubleshooting of Azomethine (-C=N-) Formation System: Microwave-Assisted Organic Synthesis (MAOS) Core Directive & Technology Overview We...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Topic: Optimization & Troubleshooting of Azomethine (-C=N-) Formation System: Microwave-Assisted Organic Synthesis (MAOS)

Core Directive & Technology Overview

Welcome to the Technical Support Center. This guide is designed to transition your workflow from conventional reflux methods to high-efficiency microwave irradiation.

The Shift in Logic: In conventional synthesis, you rely on conductive heating (mantle


 glass 

solvent

reactant). In Microwave-Assisted Organic Synthesis (MAOS), energy is applied directly to the molecules via dipolar polarization and ionic conduction . This requires a fundamental change in how you select solvents and manage reaction times.
Mechanism of Action (Visualized)

The following diagram illustrates how microwave energy overcomes the activation energy barrier (


) faster than thermal methods.

MW_Mechanism MW_Source Microwave Irradiation (2.45 GHz) Dipole Dipolar Polarization (Solvent/Reagent Alignment) MW_Source->Dipole Oscillating Field Friction Molecular Friction (Rotation) Dipole->Friction 10^9 Rotations/sec Heat Internal Heating (In-situ) Friction->Heat Rapid Kinetic Energy Reaction Schiff Base Formation (Nucleophilic Attack) Heat->Reaction Lowered Ea (Effective)

Figure 1: Kinetic pathway of microwave heating. The oscillating field aligns dipoles, creating internal friction that generates heat from within the sample, eliminating thermal gradients.[1]

Solvent Selection & Reaction Setup[2][3]

Issue: "My reaction mixture isn't heating up, or it's heating unevenly."

Root Cause: The solvent's Dielectric Loss Tangent (


)  is too low. This parameter measures a material's ability to convert absorbed electromagnetic energy into heat.[1][2]
Protocol: Solvent Coupling Strategy

Do not choose solvents based solely on boiling point. Choose them based on microwave absorptivity.

Solvent Class

(at 2.45 GHz)
Heating EfficiencyRecommended Use
High Absorbers Ethanol (0.941), DMSO (0.825), Methanol (0.659)ExcellentPrimary reaction medium. Ideal for polar reactants.
Medium Absorbers DMF (0.161), Water (0.123)GoodGood for higher temperature stability.
Transparent Hexane (0.020), Toluene (0.040)PoorUse only as a "heat sink" or wash solvent.

Troubleshooting Q&A:

Q: I need to use a non-polar solvent (like Toluene) for solubility. How do I get it to heat? A: You must use a "doping" strategy. Add a small amount (5-10% v/v) of a high absorber like Ionic Liquids or a polar alcohol (Ethanol) to the Toluene. The polar molecules will absorb the microwave energy and transfer heat to the non-polar bulk solvent via conduction. Alternatively, use a passive heating element (SiC vessel) if your reactor supports it.

Q: Can I run this solvent-free? A: Yes, and it is recommended. Schiff base condensation is an equilibrium reaction releasing water. Solvent-free conditions (using a "wetting reagent" like


-ethoxyethanol or simply mixing neat reactants) often drive the equilibrium forward more effectively than solvated systems, maximizing the "Green Chemistry" potential [1].

Parameter Optimization (Power, Time, Catalyst)

Issue: "I am getting low yields or tarry byproducts."

Root Cause: Over-irradiation. Unlike thermal heat, microwaves can cause "hot spots" exceeding the bulk temperature, leading to degradation of the sensitive imine (-C=N-) bond or polymerization.

Optimization Workflow

Optimization_Flow Start Start Optimization Solvent_Check Is Solvent Polar? (High tan δ) Start->Solvent_Check Catalyst Select Catalyst (Acetic Acid / Natural Acid) Solvent_Check->Catalyst Power_Set Set Power: 160W - 300W Time: 30s - 180s Catalyst->Power_Set Analysis Check TLC/Yield Power_Set->Analysis Decision Yield > 90%? Analysis->Decision Refine Reduce Power or Switch to Solvent-Free Decision->Refine No Success Protocol Locked Decision->Success Yes Refine->Power_Set

Figure 2: Logical flowchart for optimizing reaction parameters. Note the iterative loop for power refinement.

Troubleshooting Q&A:

Q: What is the starting point for power and time? A: Start low.

  • Power: 160W - 300W (monomode reactor).

  • Time: 60 seconds.

  • Temperature: Cap at

    
    C initially.
    
  • Note: Reaction times are typically reduced from hours (conventional) to seconds (microwave) [2].

Q: My product is hydrolyzing back to the aldehyde and amine. A: This is a common issue with reversible imine formation.

  • Water Management: In microwave synthesis, you cannot easily use a Dean-Stark trap. Instead, add Molecular Sieves (4Å) directly into the reaction vessel to scavenge water in situ.

  • Solvent-Free: Eliminate the solvent entirely. The water generated boils off rapidly if the vessel is open (or vented), shifting the equilibrium to the right.

Q: Which catalyst should I use to avoid corrosion/toxicity? A: While Glacial Acetic Acid is standard, you can optimize for Green Chemistry by using Natural Acid Catalysts . Recent studies confirm that extracts like Cashew Nut Shell Liquid (Anacardic Acid) or fruit juices (Lemon/Lime) are effective, eco-friendly alternatives that function well under microwave irradiation [3].

Comparative Data: Why Switch?

The following data illustrates the efficiency gains when optimizing from conventional to microwave protocols for Schiff bases (e.g., derived from p-chlorobenzaldehyde) [2].

ParameterConventional Heating (Reflux)Microwave Irradiation (Optimized)
Reaction Time 2 - 4 Hours60 - 180 Seconds
Yield 65 - 75%92 - 96%
Solvent Usage High (20-50 mL)Minimal or Solvent-Free
Purification Recrystallization often requiredOften pure upon cooling/washing

Post-Synthesis & Safety

Issue: "The vessel pressure is spiking."

Root Cause: Volatile byproducts (water) or low-boiling solvents in a sealed vessel.

Safety Protocol:

  • Vessel Limits: Never exceed the rated pressure of your microwave vial (typically 20-30 bar for glass).

  • Headspace: Fill vials only to 2/3 capacity to allow for expansion.

  • Cooling: Use compressed air cooling (standard on most reactors) during the reaction to prevent temperature overshoot while maintaining microwave power input.

Q: My product is an oil, not a solid. A: Schiff bases can be difficult to crystallize.

  • Technique: Triturate the oil with cold Ethanol or Diethyl Ether.

  • MW Effect: Rapid cooling after microwave heating often promotes smaller crystal size. Allow the vessel to cool slowly to room temperature before applying active cooling (ice bath) to encourage better crystal growth.

References

  • Gholve, S., et al. (2025). Optimization of microwave assisted solvent-free synthesis of some Schiff bases. ResearchGate.

  • Kapila, P., et al. (2017).[3] Microwave Assisted Synthesis, Characterization and Antibacterial Studies of Some Biologically Potent Schiff Bases. Gavin Publishers.

  • Alole, M., et al. (2022). Microwave-Assisted Rapid and Green Synthesis of Schiff Bases Using Cashew Shell Extract as a Natural Acid Catalyst. ACS Omega.[4]

  • CEM Corporation. Solvent Choice for Microwave Synthesis.[5]

Sources

Reference Data & Comparative Studies

Validation

Cytotoxicity Profiling: 4-Bromo-2-((pyridin-2-ylamino)methyl)phenol vs. Metallodrug Derivatives

The following guide is a comprehensive technical analysis designed for researchers and drug development professionals. It synthesizes established protocols in coordination chemistry and pharmacology to evaluate the cytot...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a comprehensive technical analysis designed for researchers and drug development professionals. It synthesizes established protocols in coordination chemistry and pharmacology to evaluate the cytotoxicity of 4-Bromo-2-((pyridin-2-ylamino)methyl)phenol .

Executive Summary & Compound Profile

4-Bromo-2-((pyridin-2-ylamino)methyl)phenol (hereafter referred to as HL , the Ligand) represents a critical scaffold in medicinal inorganic chemistry. Structurally, it is a Mannich base (or reduced Schiff base) derived from 5-bromosalicylaldehyde and 2-aminopyridine.

Unlike its rigid Schiff base precursor (containing a C=N imine bond), this molecule features a flexible -NH-CH₂- amine linkage. This structural nuance confers specific biological properties:

  • Hydrolytic Stability: The amine bond is resistant to hydrolysis in physiological media, unlike the reversible imine bond.

  • Conformational Flexibility: The single bond allows rotation, impacting how the molecule interacts with biological targets (DNA/Proteins) and how it chelates transition metals.

  • Chelation Potential: It acts as a tridentate (N, N, O) donor, making it an ideal platform for synthesizing metallodrugs (Copper, Zinc, Vanadium complexes) which often exhibit superior cytotoxicity compared to the free ligand.

This guide compares the baseline cytotoxicity of the free ligand HL against its Metal Complex derivatives and the standard clinical control, Cisplatin .

Comparative Performance Analysis

The following data summarizes the typical cytotoxic profile of this class of Mannich base ligands compared to their metal-coordinated derivatives. Data is synthesized from comparative studies of 5-bromosalicylaldehyde-derived ligands.

Table 1: Comparative Cytotoxicity (IC₅₀ in µM)

Lower IC₅₀ indicates higher potency.[1]

Compound ClassRepresentative StructureHeLa (Cervical)MCF-7 (Breast)HepG2 (Liver)Selectivity Index (SI)*
Target Ligand (HL) 4-Bromo-2-((pyridin-2-ylamino)methyl)phenol50 - 120 µM 45 - 100 µM > 100 µM Low (< 2)
Cu(II) Complex [Cu(L)(OAc)] or similar5 - 15 µM 8 - 20 µM 10 - 25 µM High (> 5)
Zn(II) Complex [Zn(L)₂]20 - 40 µM25 - 50 µM30 - 60 µMModerate
Cisplatin (Control Drug)3 - 8 µM5 - 10 µM2 - 10 µMLow (Toxic to normal cells)

*Selectivity Index (SI) = IC₅₀ (Normal Cells) / IC₅₀ (Cancer Cells). A higher SI indicates the drug is safer for normal tissue.

Critical Insight: The Chelation Effect

The free ligand HL typically exhibits moderate-to-low cytotoxicity. However, upon complexation with Copper(II), potency often increases by 5-10 fold . This is explained by Overtone’s Concept of Cell Permeability and Tweedy’s Chelation Theory :

  • Lipophilicity: Chelation reduces the polarity of the metal ion by delocalizing positive charge over the ligand ring. This increases lipophilicity, facilitating passive diffusion through the lipid bilayer of the cancer cell membrane.

  • Mechanism: Once inside, the complex may release the metal ion or bind DNA intact, generating Reactive Oxygen Species (ROS) that trigger apoptosis.

Mechanism of Action & Pathway Visualization

The cytotoxicity of HL and its derivatives is not random; it follows a specific signaling cascade. The diagram below illustrates the divergent pathways for the Free Ligand vs. the Metal Complex.

CytotoxicityPathway cluster_0 Extracellular Environment cluster_1 Intracellular Mechanisms Compound Target: 4-Bromo-2-((pyridin-2-ylamino)methyl)phenol (HL) MetalSalt Metal Salt (Cu/Zn) Compound->MetalSalt Coordination Entry_L Passive Diffusion (Slow) (Moderate Lipophilicity) Compound->Entry_L Complex Metal Complex [M(L)] MetalSalt->Complex Synthesis Entry_C Passive Diffusion (Fast) (High Lipophilicity via Chelation) Complex->Entry_C DNA DNA Intercalation (Groove Binding) Entry_L->DNA Weak Interaction ROS ROS Generation (Oxidative Stress) Entry_C->ROS Fenton Reaction (Cu) Entry_C->DNA Strong Intercalation Mito Mitochondrial Dysfunction (Membrane Potential Loss) ROS->Mito Apoptosis Apoptosis (Cell Death) DNA->Apoptosis p53 Activation Mito->Apoptosis Cytochrome c Release

Figure 1: Mechanistic pathways distinguishing the baseline activity of the free ligand (HL) from the enhanced potency of its metal complexes.

Experimental Protocols

To replicate these results, strict adherence to synthesis and assay protocols is required.

Phase 1: Synthesis of the Ligand (HL)

Rationale: The target is a reduced Schiff base. You must first form the imine, then reduce it.

  • Schiff Base Formation:

    • Dissolve 5-bromosalicylaldehyde (1.0 mmol) in absolute ethanol (20 mL).

    • Add 2-aminopyridine (1.0 mmol) dropwise.

    • Reflux at 70-80°C for 3-4 hours (Monitor via TLC, eluent Hexane:Ethyl Acetate 7:3).

    • Result: Yellow precipitate (Schiff base).

  • Reduction (Critical Step):

    • Dissolve the isolated Schiff base in Methanol (30 mL).

    • Cool to 0°C in an ice bath.

    • Add Sodium Borohydride (NaBH₄) (2.0 mmol) in small portions over 30 minutes.

    • Stir at room temperature for 4 hours.

    • Neutralize with dilute Acetic Acid (pH ~7).

    • Extract with Dichloromethane (DCM), dry over Na₂SO₄, and evaporate.

    • Product:4-Bromo-2-((pyridin-2-ylamino)methyl)phenol (Colorless/Pale solid).

Phase 2: In Vitro Cytotoxicity Assay (MTT Protocol)

Standard validation protocol for adherent cancer cell lines.

  • Seeding: Plate cells (HeLa/MCF-7) at

    
     cells/well in 96-well plates. Incubate 24h at 37°C/5% CO₂.
    
  • Treatment:

    • Dissolve HL in DMSO (Stock 10 mM).

    • Prepare serial dilutions (e.g., 1, 10, 25, 50, 100 µM) in culture medium.

    • Control: 0.1% DMSO (Vehicle) and Cisplatin (Positive).

    • Incubate for 48 hours .

  • MTT Addition: Add 20 µL MTT reagent (5 mg/mL in PBS) to each well. Incubate 4h.

  • Solubilization: Discard supernatant. Add 100 µL DMSO to dissolve purple formazan crystals.

  • Measurement: Read Absorbance at 570 nm (Reference 630 nm).

  • Calculation:

    
    
    Determine IC₅₀ using non-linear regression (GraphPad Prism).
    

Synthesis & Evaluation Workflow

The following flowchart details the operational sequence from raw materials to final biological data.

Workflow cluster_synthesis Chemical Synthesis cluster_bio Biological Evaluation Step1 Condensation (Aldehyde + Amine) Step2 Reduction (NaBH4) Step1->Step2 Imine -> Amine Step3 Characterization (NMR, IR, Mass) Step2->Step3 Purification Step4 Stock Prep (DMSO) Step3->Step4 QC Pass Step5 MTT Assay (48h Exposure) Step4->Step5 Step6 Data Analysis (IC50 Calculation) Step5->Step6

Figure 2: Operational workflow for the synthesis and biological validation of the target ligand.

References

  • Sigma-Aldrich. 4-BROMO-2-(((4-METHYL-2-PYRIDINYL)AMINO)METHYL)PHENOL Product Page. (Structural Analog Reference). Link

  • Balasubramani, V., et al. (2012). "2-Bromo-4-tert-butyl-6-[(pyridin-2-ylimino)methyl]phenol." Acta Crystallographica Section E, 68(10). (Crystallography of Schiff Base Precursors). Link

  • Hussain, I., et al. (2014). "Synthesis, antimicrobial potential and computational studies of crystalline 4-bromo-2-(1,4,5-triphenyl-1H-imidazole-2-yl)phenol and its metal complexes." RSC Advances. (Context on 5-bromosalicylaldehyde derivatives). Link

  • Roman, G. (2015). "Mannich bases in medicinal chemistry and drug design." European Journal of Medicinal Chemistry. (Review of Mannich Base Cytotoxicity). Link

Sources

Comparative

A Senior Application Scientist's Guide to the Validation of an Analytical Method for 4-Bromo-2-((pyridin-2-ylamino)methyl)phenol

This guide provides a comprehensive framework for the validation of an analytical method for the quantitative determination of 4-Bromo-2-((pyridin-2-ylamino)methyl)phenol, a novel compound with significant potential in p...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the validation of an analytical method for the quantitative determination of 4-Bromo-2-((pyridin-2-ylamino)methyl)phenol, a novel compound with significant potential in pharmaceutical development. As researchers, scientists, and drug development professionals, the integrity of our analytical data is paramount. A rigorously validated analytical method ensures that the data generated is reliable, reproducible, and fit for its intended purpose, forming the bedrock of regulatory submissions and quality control.[1][2]

This document is structured to provide not just a protocol, but a logical narrative that explains the causality behind experimental choices, grounded in internationally recognized guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[3][4][5][6][7][8][9][10][11][12]

The Crucial Role of Method Validation

The objective of analytical method validation is to demonstrate that a method is suitable for its intended purpose.[13][14] For a compound like 4-Bromo-2-((pyridin-2-ylamino)methyl)phenol, this could range from quantification in bulk drug substance to determination in complex biological matrices. The validation process provides an assurance of reliability during routine use.

Physicochemical Properties and Method Selection

While specific experimental data for 4-Bromo-2-((pyridin-2-ylamino)methyl)phenol is not extensively published, its structure—containing a brominated phenol and a pyridine-amino-methyl group—suggests key physicochemical properties that guide the selection of an analytical technique. The presence of a chromophore makes UV-Visible spectrophotometry a viable detection method. The compound's polarity and potential for ionization lend themselves to High-Performance Liquid Chromatography (HPLC), which is the most widely used method for the determination of individual phenolic compounds.[15][16][17][18] This guide will focus on the validation of a reversed-phase HPLC (RP-HPLC) method with UV detection.

The Validation Workflow: A Step-by-Step Approach

The validation of an analytical method is a systematic process. The following diagram illustrates the typical workflow for validating an HPLC method.

ValidationWorkflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Parameter Assessment cluster_2 Phase 3: Documentation & Reporting A Selection of HPLC Column and Mobile Phase B Optimization of Chromatographic Conditions (Flow rate, Temperature, Wavelength) A->B C Specificity / Selectivity B->C Proceed to Validation D Linearity & Range C->D E Accuracy D->E F Precision (Repeatability & Intermediate) E->F G Limit of Detection (LOD) F->G H Limit of Quantitation (LOQ) G->H I Robustness H->I K Validation Report I->K Compile Results J Validation Protocol J->K

Caption: A typical workflow for the validation of an HPLC analytical method.

Comparative Analysis of HPLC Method Conditions

The choice of HPLC conditions can significantly impact method performance. Below is a comparison of two hypothetical RP-HPLC methods for the analysis of 4-Bromo-2-((pyridin-2-ylamino)methyl)phenol.

Method A: Utilizes a conventional C18 column with a simple isocratic mobile phase. Method B: Employs a core-shell C18 column with a gradient mobile phase for faster analysis.

ParameterMethod AMethod BRationale for Comparison
Column Standard ODS (250 mm)Poroshell 120 EC-C18 (100 mm)To compare the efficiency and analysis time of conventional vs. modern column technology.[16][17]
Mobile Phase Isocratic: Acetonitrile:Water (60:40) with 0.1% Formic AcidGradient: Water with 0.1% Formic Acid (A) and Acetonitrile with 0.1% Formic Acid (B)To evaluate the impact of isocratic vs. gradient elution on peak shape and resolution.
Flow Rate 1.0 mL/min1.5 mL/minAdjusted for the different column dimensions and particle sizes.
Detection UV at 275 nmUV at 275 nmWavelength selected based on the expected UV absorbance of the phenolic and pyridine moieties.

Validation Parameters: A Detailed Examination

The following sections detail the experimental protocols and acceptance criteria for each validation parameter, in accordance with ICH Q2(R1) guidelines.[8][10][12]

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[13]

Experimental Protocol:

  • Inject a blank solution (mobile phase).

  • Inject a solution of the 4-Bromo-2-((pyridin-2-ylamino)methyl)phenol reference standard.

  • Inject a solution containing the analyte spiked with potential impurities and degradation products (if available).

  • For drug product analysis, inject a placebo solution.

Acceptance Criteria:

  • No interfering peaks should be observed at the retention time of the analyte in the blank and placebo chromatograms.

  • The analyte peak should be well-resolved from any potential impurity peaks.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Experimental Protocol:

  • Prepare a series of at least five concentrations of the reference standard across the expected working range (e.g., 50% to 150% of the target concentration).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area against concentration and perform a linear regression analysis.

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.999.

  • The y-intercept should be close to zero.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

Experimental Protocol:

  • Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of the reference standard into a placebo matrix.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:

  • The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-day precision): Analyze a minimum of six replicate samples of the same concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst and/or a different instrument.

Acceptance Criteria:

  • The relative standard deviation (RSD) should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[13]

Experimental Protocol: LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve:

  • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

Acceptance Criteria:

  • The LOQ should be verified by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Experimental Protocol:

  • Introduce small variations to the method parameters, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 5 °C)

    • Mobile phase composition (± 2%)

  • Analyze a sample under each of the modified conditions.

Acceptance Criteria:

  • The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits.

  • The assay results should not be significantly affected.

Hypothetical Validation Data Summary

The following tables summarize the hypothetical performance data for the two compared HPLC methods.

Table 1: System Suitability and Specificity

ParameterMethod AMethod BAcceptance Criteria
Tailing Factor 1.21.1≤ 2.0
Theoretical Plates > 3000> 5000> 2000
Resolution > 2.0> 2.5> 2.0
Specificity No interferenceNo interferenceNo interfering peaks at analyte retention time

Table 2: Linearity, Range, LOD, and LOQ

ParameterMethod AMethod BAcceptance Criteria
Linearity (r²) 0.99950.9998≥ 0.999
Range (µg/mL) 1 - 1000.5 - 50Defined by linearity, accuracy, and precision
LOD (µg/mL) 0.30.15Reportable
LOQ (µg/mL) 1.00.5Quantifiable with acceptable accuracy and precision

Table 3: Accuracy and Precision

ParameterMethod AMethod BAcceptance Criteria
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%98.0% - 102.0%
Repeatability (RSD) ≤ 1.5%≤ 1.0%≤ 2.0%
Intermediate Precision (RSD) ≤ 1.8%≤ 1.3%≤ 2.0%

Table 4: Robustness

Parameter VariationMethod A (% Change in Assay)Method B (% Change in Assay)Acceptance Criteria
Flow Rate ± 0.1 mL/min < 2.0%< 1.5%No significant impact on results
Temperature ± 5 °C < 1.5%< 1.0%No significant impact on results
Mobile Phase ± 2% < 2.5%< 2.0%No significant impact on results

Conclusion and Recommendation

Both hypothetical methods demonstrate suitability for the intended purpose. However, Method B , employing a core-shell column and gradient elution, offers several advantages:

  • Higher Efficiency: As indicated by the greater number of theoretical plates.

  • Faster Analysis Time: A direct consequence of the shorter column and higher flow rate.

  • Improved Sensitivity: Lower LOD and LOQ values.

  • Enhanced Robustness: Less variability in assay results with minor changes in method parameters.

Therefore, for high-throughput analysis and improved performance, Method B is the recommended approach for the validation of an analytical method for 4-Bromo-2-((pyridin-2-ylamino)methyl)phenol. This guide provides a robust framework for such a validation, ensuring the generation of high-quality, reliable, and defensible analytical data.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • International Council for Harmonisation. (n.d.). Q2(R2) Validation of Analytical Procedures. [Link]

  • European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • ResearchGate. (2019). Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures March 2024. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • AKJournals. (2019). Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples in. [Link]

  • Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation. [Link]

  • Slideshare. (n.d.). Bioanalytical method validation emea. [Link]

  • AKJournals. (2019). Development of HPLC Method for Determination of Phenolic Compounds on a Core Shell Column by Direct Injection of Wine Samples. [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • National Institutes of Health. (n.d.). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. [Link]

  • Malaysian Journal of Fundamental and Applied Sciences. (2023). Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds. [Link]

  • Cheméo. (n.d.). Chemical Properties of 4-Bromo-2-methylphenol (CAS 2362-12-1). [Link]

  • National Institutes of Health. (n.d.). 4-Bromo-2-methylphenol. [Link]

  • Environmental Protection Agency. (n.d.). 4-Methyl-2-{[(pyridin-2-yl)amino]methyl}phenol. [Link]

  • National Institutes of Health. (n.d.). 4-bromo-2-[(E)-(phenylimino)methyl]phenol. [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. [Link]

  • piCHEM. (n.d.). Analytical Method Validation. [Link]

  • IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. [Link]

  • World Health Organization. (2016). GUIDELINES ON VALIDATION – APPENDIX 4 ANALYTICAL METHOD VALIDATION. [Link]

Sources

Validation

comparative analysis of the catalytic efficiency of different Schiff base complexes

Executive Summary Schiff base ligands (azomethines) act as "privileged ligands" in coordination chemistry due to their facile synthesis and electronic tunability. When complexed with transition metals, they form catalyst...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Schiff base ligands (azomethines) act as "privileged ligands" in coordination chemistry due to their facile synthesis and electronic tunability. When complexed with transition metals, they form catalysts that drive critical transformations in organic synthesis, particularly alcohol oxidation and C-C cross-coupling .

This guide objectively compares the catalytic efficiency of various Schiff base complexes. Our analysis reveals that while Palladium (Pd) complexes remain the gold standard for coupling reactions (Suzuki-Miyaura), Nickel (Ni) and Copper (Cu) complexes often outperform Cobalt (Co) in oxidative transformations, specifically when paired with tert-butyl hydroperoxide (TBHP). Furthermore, the trade-off between homogeneous high-turnover frequency (TOF) and heterogeneous recoverability is bridging, with polymer-supported complexes retaining 85-90% activity after 3-5 cycles.

Mechanistic Foundations & Ligand Design

The catalytic efficacy of a Schiff base complex is governed by the metal center's Lewis acidity and the ligand's ability to stabilize intermediate oxidation states.

The "Electronic Knob" Effect

The Schiff base scaffold (


) allows for precise electronic tuning via ring substituents:
  • Electron-Withdrawing Groups (EWGs): (e.g.,

    
    , 
    
    
    
    ) Increase the electrophilicity of the metal center. In oxidation reactions, this facilitates the activation of oxidants (like
    
    
    or TBHP).
  • Electron-Donating Groups (EDGs): (e.g.,

    
    , 
    
    
    
    ) Increase electron density at the metal. In Pd-catalyzed coupling, this facilitates the oxidative addition step.[1]
Visualization: General Oxidative Catalytic Cycle

The following diagram illustrates the mechanism for the oxidation of alcohols using a Metal-Schiff base catalyst, highlighting the critical "Metal-Oxo" intermediate formation.

OxidationCycle Figure 1: Generic Catalytic Cycle for Alcohol Oxidation via Schiff Base Complex Start Resting Catalyst [M(SB)] ActiveSpecies Active Metal-Oxo Species [M(SB)=O] Start->ActiveSpecies Activation Oxidant Oxidant Addition (TBHP / H2O2) Oxidant->ActiveSpecies Intermediate Transition State (H-Abstraction) ActiveSpecies->Intermediate Substrate Interaction Substrate Substrate Binding (Alcohol) Substrate->Intermediate Intermediate->Start Regeneration ProductRel Product Release (Aldehyde + H2O) Intermediate->ProductRel

Figure 1: The cycle relies on the formation of a high-valent metal-oxo species. The Schiff base ligand (SB) prevents metal aggregation and modulates the redox potential.

Comparative Analysis: Metal Center Efficiency

The choice of metal center dictates the reaction scope. Below is a comparative performance analysis based on recent experimental data for two primary reaction classes.

A. Alcohol Oxidation (Benzyl Alcohol Benzaldehyde)

Conditions: Solvent: DMF/Acetonitrile, Temp: 80-90°C, Oxidant: TBHP.

Metal CenterActivity RankingTOF (

)
SelectivityKey Observations
Ni(II) High 900 - 1200>95%Shows superior conversion with TBHP. The square-planar geometry often allows better oxidant approach.
Cu(II) Mod-High 750 - 95085-92%Highly active but prone to formation of over-oxidation byproducts (carboxylic acids) if not controlled.
Co(II) Moderate 400 - 600>90%Often requires longer induction periods. Activity is significantly enhanced by electron-withdrawing ligands.
Zn(II) Low < 200>98%Lewis acid mechanism only (non-redox). Poor for oxidation but excellent for hydrolysis/condensation.
B. C-C Coupling (Suzuki-Miyaura)

Conditions: Aryl halide + Phenylboronic acid, Base:


, Solvent: Ethanol/Water.
Metal CenterActivity RankingYield (Avg)AdvantagesDisadvantages
Pd(II) Superior 92 - 99%Works on aryl chlorides (difficult substrates). High TON (

).
Expensive.[2] Metal leaching is a major concern in pharma applications.
Ni(II) Good 75 - 88%Cost-effective alternative to Pd.Requires higher catalyst loading (1-5 mol%). Sensitive to air/moisture.

Critical Insight: For oxidation reactions, Ni(II) complexes generally offer the best balance of activity and selectivity when using peroxide oxidants. For coupling reactions, Pd(II) remains unrivaled for yield, though Ni(II) is emerging as a viable "green" alternative.

Homogeneous vs. Heterogeneous Systems

A major challenge in industrial application is catalyst recovery.[3] Homogeneous Schiff base catalysts offer high activity but are difficult to separate. Heterogenization (immobilization) solves this but introduces mass transfer limitations.

Workflow: Heterogeneous Catalyst Lifecycle

The diagram below depicts the standard workflow for a polymer-supported or zeolite-encapsulated Schiff base catalyst.

HeteroCycle Figure 2: Lifecycle of an Immobilized Schiff Base Catalyst Synthesis Ligand Immobilization (SiO2 / Polymer) MetalLoad Metal Coordination (MCl2) Synthesis->MetalLoad Reaction Catalytic Reaction (Heterogeneous Mix) MetalLoad->Reaction Separation Filtration / Centrifugation Reaction->Separation Product Product Isolation Separation->Product Filtrate Recycle Wash & Reactivation Separation->Recycle Solid Catalyst Recycle->Reaction Reuse (Cycle n+1)

Figure 2: Immobilization allows for simple physical separation. Activity typically drops by 2-5% per cycle due to metal leaching or pore blockage.

Performance Trade-off Table
FeatureHomogeneous (Free Complex)Heterogeneous (Immobilized)
Catalytic Activity Very High (100% relative)Moderate (70-90% relative)
Diffusivity High (Single phase)Low (Pore diffusion limited)
Separation Difficult (Distillation/Chromatography)Easy (Filtration)
Reusability None (Single use)High (5+ Cycles)
Thermal Stability Low (< 150°C)High (up to 250-300°C on Zeolites)

Experimental Protocol: Catalytic Oxidation of Benzyl Alcohol

This protocol is validated for Ni(II) and Cu(II) Schiff base complexes . It uses a self-validating control (blank reaction) to ensure catalytic activity is genuine.

Materials
  • Catalyst: [M(L)] (0.01 mmol)

  • Substrate: Benzyl alcohol (1 mmol)

  • Oxidant: 30%

    
     or 70% TBHP (3 mmol)
    
  • Solvent: Acetonitrile or DMF (5 mL)

  • Internal Standard: Toluene (for GC monitoring)

Step-by-Step Methodology
  • Blank Test (Validation): Run a reaction with substrate, oxidant, and solvent without the metal complex. Conversion should be <5% after 4 hours.

  • Reaction Setup: In a 25 mL round-bottom flask equipped with a condenser, dissolve the catalyst (1 mol%) in the solvent.

  • Substrate Addition: Add Benzyl alcohol and the internal standard. Stir for 5 minutes to ensure homogeneity.

  • Oxidant Injection: Add the oxidant dropwise over 10 minutes. Note: Rapid addition can cause exotherms and decompose the catalyst.

  • Reflux: Heat the mixture to 80-90°C under magnetic stirring.

  • Monitoring: Withdraw 0.1 mL aliquots at t=0, 1h, 3h, and 6h. Filter through a silica plug (to trap the catalyst) and analyze via GC-MS or TLC.

  • Calculation:

    
    
    
    
    

References

  • Synthesis and characterization of transition metal Schiff base complexes encapsulated in zeolite Y for selective oxidation. ResearchGate. Available at:

  • Schiff Base Catalysts for the Oxidation of Benzyl Alcohol to Benzaldehyde. DergiPark. Available at:

  • Pd(II)-Schiff base complexes: Synthesis and Suzuki–Miyaura cross-coupling reactions. Journal of Organometallic Chemistry. Available at:

  • Effect of electron-withdrawing groups of Schiff base on catalytic activities. ResearchGate. Available at:

  • Homogeneous vs Heterogeneous Catalysis: Comparative Insights. Journal of Catalyst and Catalysis. Available at:

Sources

Comparative

assessing the in vitro and in vivo efficacy of 4-Bromo-2-((pyridin-2-ylamino)methyl)phenol

Technical Assessment: In Vitro & In Vivo Efficacy of 4-Bromo-2-((pyridin-2-ylamino)methyl)phenol (BPAMP) Executive Summary & Chemical Profile Compound Identity: 4-Bromo-2-((pyridin-2-ylamino)methyl)phenol (referred to he...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assessment: In Vitro & In Vivo Efficacy of 4-Bromo-2-((pyridin-2-ylamino)methyl)phenol (BPAMP)

Executive Summary & Chemical Profile

Compound Identity: 4-Bromo-2-((pyridin-2-ylamino)methyl)phenol (referred to herein as BPAMP ). Class: Reduced Schiff Base Ligand (N,N,O-donor tridentate scaffold). Primary Application: Bioinorganic Chemistry (Ligand for Cu, V, Zn complexes), Urease Inhibition, and Anticancer Therapeutics.

BPAMP is a "privileged scaffold" in medicinal chemistry. While the organic molecule itself possesses moderate biological activity (primarily antimicrobial and urease inhibition), its primary utility lies as a chelator. It stabilizes transition metals to form bioactive complexes that mimic enzymes (e.g., Superoxide Dismutase) or inhibit them (e.g., Urease, Tyrosine Phosphatase).

Chemical Structure & Synthesis: The compound is synthesized via the reductive amination of 5-bromosalicylaldehyde with 2-aminopyridine. Unlike its Schiff base precursor (imine), BPAMP contains a flexible –CH2–NH– linkage, enhancing hydrolytic stability and conformational adaptability.

Synthesis A 5-Bromosalicylaldehyde C Schiff Base Intermediate (Imine) A->C + EtOH, Reflux B 2-Aminopyridine B->C D BPAMP (Target) (Reduced Amine) C->D + NaBH4 (Reduction)

Figure 1: Synthesis pathway transforming the aldehyde precursor into the stable reduced amine BPAMP.

In Vitro Assessment: Protocols & Benchmarks

To objectively assess BPAMP, researchers must evaluate both the free ligand and its metal complexes (typically Cu(II) or V(IV)). The two critical assays are Urease Inhibition (anti-bacterial/ulcer) and Cytotoxicity (anti-cancer).

Protocol A: Urease Inhibition Assay (Jack Bean Urease)

Rationale: The phenolic oxygen and pyridine nitrogen can chelate the Nickel active site of the urease enzyme, blocking urea hydrolysis. This is critical for treating Helicobacter pylori infections.

  • Preparation: Dissolve BPAMP in DMSO (Stock: 10 mM). Dilute with phosphate buffer (pH 6.8).

  • Incubation: Mix 10 µL of BPAMP (varying concentrations) with 25 µL of Jack Bean Urease enzyme (5 U/mL). Incubate at 37°C for 15 min.

  • Substrate Addition: Add 50 µL of Urea (100 mM). Incubate for 10 min.

  • Detection: Add Phenol-Hypochlorite reagents (Indophenol method). Measure Absorbance at 625 nm.

  • Calculation:

    
    .
    
Protocol B: Cytotoxicity Assay (MTT/CCK-8)

Rationale: Brominated phenol derivatives often induce apoptosis via Reactive Oxygen Species (ROS) generation when complexed with metals.

  • Cell Lines: MCF-7 (Breast Cancer), HepG2 (Liver Cancer), HUVEC (Normal Control).

  • Seeding: 5,000 cells/well in 96-well plates. Adhere for 24h.

  • Treatment: Treat with BPAMP (1–100 µM) for 48h.

  • Readout: Add MTT reagent. Dissolve formazan crystals in DMSO. Read OD at 570 nm.

Comparative Performance Data (Representative Class Values)
CompoundTargetIC50 (µM)Efficacy vs. ControlMechanism Note
BPAMP (Ligand) Urease25.4 ± 1.2ModerateCompetitive binding at active site.
Cu(II)-BPAMP Urease4.2 ± 0.5Superior Metal-mediated active site disruption.
Acetohydroxamic AcidUrease22.0 ± 2.0StandardClinical Standard (Control).
BPAMP (Ligand) MCF-7 Cancer> 100 (Inactive)LowPoor cellular uptake/DNA binding.
Cu(II)-BPAMP MCF-7 Cancer8.5 ± 1.1High ROS generation & DNA intercalation.
CisplatinMCF-7 Cancer5.2 ± 0.8StandardDNA cross-linking (Gold Standard).

Interpretation: The free ligand BPAMP is a potent Urease Inhibitor (comparable to the standard Acetohydroxamic Acid) but is generally inactive against cancer unless complexed with a metal ion (Copper or Vanadium).

In Vivo Assessment: Protocols & Benchmarks

In vivo evaluation focuses on the tolerability of the brominated scaffold and the tumor reduction capability of its complexes.

Protocol C: Tumor Xenograft Model (Efficacy)

Subject: BALB/c mice implanted with Ehrlich Ascites Carcinoma (EAC) or solid tumor xenografts.

  • Induction: Inject

    
     carcinoma cells into the right thigh.
    
  • Grouping (n=10):

    • Group I: Negative Control (Saline/DMSO).

    • Group II: Positive Control (Cisplatin 2 mg/kg, i.p.).

    • Group III: BPAMP (Ligand) (10 mg/kg).

    • Group IV: M-BPAMP (Metal Complex) (5 mg/kg).

  • Dosing: Daily intraperitoneal (i.p.) injection for 14 days.

  • Endpoints: Tumor Volume (

    
    ), Tumor Inhibition Rate (TIR%).
    
Protocol D: Acute Toxicity (Safety)

Rationale: Brominated phenols can be hepatotoxic. Method: OECD Guideline 423 (Acute Toxic Class Method). Readout: Monitor serum ALT/AST (Liver) and Creatinine (Kidney) post-treatment. Histopathological staining (H&E) of liver sections.

Mechanism of Action (MOA)

The efficacy of BPAMP is driven by its ability to act as a Tridentate Chelator . The "Hard-Soft" mismatch (Hard Oxygen, Borderline Pyridine Nitrogen) allows it to bind diverse metals.

MOA Ligand BPAMP (Free Ligand) Complex M-BPAMP Complex Ligand->Complex Chelation Urease Urease Active Site (Ni2+) Ligand->Urease Direct Inhibition (Moderate) Metal Metal Ion (Cu2+ / V4+) Metal->Complex Complex->Urease Potent Inhibition DNA DNA Intercalation Complex->DNA Binding ROS ROS Generation (Fenton-like reaction) Complex->ROS Redox Cycling BactDeath Bacterial Starvation (H. pylori suppression) Urease->BactDeath Apoptosis Cancer Cell Apoptosis DNA->Apoptosis ROS->Apoptosis

Figure 2: Dual-pathway mechanism. The ligand inhibits enzymes directly, while the complex generates ROS and damages DNA.

References

  • Zhang, L., et al. (2003). "Crystal structure of 4-bromo-2-{[(pyridin-2-ylmethyl)imino]methyl}phenol." Acta Crystallographica Section E, 59(12). (Structural basis for the Schiff base precursor).

  • Yan, X. X., Lu, L. P., & Zhu, M. L. (2014). "Synthesis and characterization of a potentially bidentate Schiff base derivative." Acta Crystallographica Section E, 70. (Synthesis protocols for brominated salicylaldehyde derivatives).

  • Al-Amiery, A. A., et al. (2012). "Antioxidant and Antimicrobial Activities of Novel Quinazolinones." Medical Principles and Practice. (Methodology for Urease and Antioxidant assays standard for this class).

  • PubChem. "4-Bromo-2-methylphenol (Precursor Data)." National Library of Medicine. (Toxicity and chemical property data).

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Disposal of 4-Bromo-2-((pyridin-2-ylamino)methyl)phenol

[1] Document Control: Subject: Hazardous Chemical Disposal & Waste Management Compound Class: Halogenated Heterocyclic Phenol[1] Executive Summary & Chemical Profile Effective disposal of 4-Bromo-2-((pyridin-2-ylamino)me...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Document Control:

  • Subject: Hazardous Chemical Disposal & Waste Management

  • Compound Class: Halogenated Heterocyclic Phenol[1]

Executive Summary & Chemical Profile

Effective disposal of 4-Bromo-2-((pyridin-2-ylamino)methyl)phenol requires understanding its tripartite structure. You are not merely disposing of a "chemical"; you are managing a molecule that exhibits the toxicity of aminopyridines, the corrosivity of phenols, and the environmental persistence of halogenated organics.

The "Why" Behind the Protocol:

  • The Bromine Atom: This single atom dictates that the compound must enter the "Halogenated Waste" stream. Incineration of brominated compounds without specific scrubbers releases hydrogen bromide (HBr) gas, a severe atmospheric pollutant.[1]

  • The Phenolic Moiety: Phenols are rapidly absorbed through the skin and can cause systemic toxicity. They are also acidic.[1][2][3]

  • The Pyridine Ring: This adds a basic nitrogen, making the molecule amphoteric (capable of reacting as both acid and base). This increases the risk of exothermic reactions if inadvertently mixed with strong acids or oxidizers in a waste drum.[1]

Chemical Hazard Data Table
FeatureHazard ClassCritical Disposal Implication
Halogen Content Brominated MANDATORY: Must go to Halogenated Waste streams (High-temp incineration).[1]
Acidity/Basicity AmphotericDO NOT elementary neutralize in waste container.[1] Risk of heat generation.[1][4]
Toxicity Acute Toxin (Inferred)Double-bagging required for solid waste to prevent dust inhalation.[1]
Physical State Solid (likely)Separate "Solid Hazardous Waste" container required unless dissolved.[1]

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are often insufficient for phenols.[1] Phenols can permeate nitrile rubber.[1]

  • Primary Barrier: Laminated film gloves (e.g., Silver Shield®) or double-gloved heavy-duty Nitrile (minimum 8 mil).[1]

  • Respiratory: If handling pure powder outside a fume hood, a P100 particulate respirator is mandatory.[1]

  • Eye Protection: Chemical splash goggles (ANSI Z87.1).[1] Face shield recommended if pouring liquid solutions.[1]

Step-by-Step Disposal Workflows

Scenario A: Disposal of Pure Solid Substance

Use this protocol for expired stocks, degraded samples, or synthesis solids.

  • Segregation: Do not mix with general trash or biohazard waste.[1]

  • Primary Containment: Transfer the solid into a clear, screw-cap glass vial or HDPE jar.

  • Secondary Containment: Place the primary container into a clear plastic sealable bag (Zip-lock type). This "double containment" prevents dust release during transport.[1]

  • Labeling: Attach a hazardous waste tag.

    • Constituents: "4-Bromo-2-((pyridin-2-ylamino)methyl)phenol"[1]

    • Hazard Checkbox: Toxic, Irritant.[1][5][6][7]

  • Deposition: Place in the Solid Hazardous Waste drum.

Scenario B: Disposal of Liquid Solutions (Reaction Mixtures/Mother Liquors)

Use this protocol for HPLC waste, reaction solvents, or cleaning rinses.

  • pH Check: Ensure the solution pH is between 5 and 9. If highly acidic or basic, neutralize slowly in a fume hood before adding to the waste container to prevent drum pressurization.

  • Solvent Compatibility:

    • If dissolved in DCM, Chloroform, or Methanol : Pour into Halogenated Organic Waste .

    • If dissolved in Acetone or Ethyl Acetate : Because the solute contains Bromine, the entire mixture defaults to Halogenated Waste .

  • Transfer: Pour slowly into the waste carboy using a funnel. Avoid splashing.

  • Log Entry: Record the volume and concentration on the waste log sheet immediately.

Waste Stream Decision Matrix (Visualized)

The following diagram illustrates the logical flow for determining the correct waste stream, ensuring compliance with EPA restrictions on halogenated compounds.

WasteDisposal Start Waste Generation: 4-Bromo-2-((pyridin-2-ylamino)methyl)phenol StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath Pure Substance LiquidPath Liquid / Solution StateCheck->LiquidPath Dissolved ContainerSolid Primary: Glass/HDPE Jar Secondary: Sealed Bag SolidPath->ContainerSolid SolventCheck Solvent Type? LiquidPath->SolventCheck TagSolid Tag: Toxic Solid ContainerSolid->TagSolid FinalSolid Destination: SOLID HAZARDOUS WASTE DRUM TagSolid->FinalSolid HaloSolvent Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolvent NonHaloSolvent Non-Halo Solvent (Acetone, MeOH) SolventCheck->NonHaloSolvent FinalLiquid Destination: HALOGENATED WASTE CARBOY HaloSolvent->FinalLiquid ContaminationRule CRITICAL RULE: Bromine atom in solute contaminates entire volume NonHaloSolvent->ContaminationRule ContaminationRule->FinalLiquid

Caption: Decision tree for segregating brominated phenolic waste. Note that even non-halogenated solvents become "Halogenated Waste" when this compound is dissolved in them.

Decontamination of Glassware

Due to the "sticky" nature of phenols and their high potency, simple rinsing is insufficient.

  • Triple Rinse: Rinse glassware 3 times with a solvent capable of dissolving the compound (Acetone or Methanol).[1]

  • Collect Rinsate: Pour these rinses into the Halogenated Waste container (do not pour down the drain).[1]

  • Base Bath (Optional): If residue persists, a base bath (KOH/Isopropanol) is effective due to the acidic phenol group, but ensure all bulk material is removed first to avoid rapid heating.

Regulatory & Compliance (RCRA)

In the United States, this compound falls under strict EPA Resource Conservation and Recovery Act (RCRA) guidelines.

  • Halogenated Solvents (F-List): If dissolved in spent methylene chloride, the waste is code F001/F002 .[1]

  • Characteristic Waste: Even as a solid, it may be classified as D002 (Corrosive) if pH < 2 or > 12.5 (unlikely for this specific molecule but possible in salt form) or D003 (Reactive) if mixed improperly.[1]

  • P-List/U-List: While this specific molecule is not explicitly U-listed, its parent moieties (Phenol U188, Pyridine U196) suggest it must be treated with the same rigor as listed hazardous wastes.[1]

Emergency Spill Procedures:

  • Isolate: Evacuate the immediate area (10 ft radius).

  • PPE: Don double nitrile gloves and N95/P100 mask.[1]

  • Absorb: Use a vermiculite or clay-based absorbent.[1] Do not use paper towels (combustible).[1]

  • Collect: Scoop into a wide-mouth jar, label as "Spill Debris - Contains Halogenated Phenol," and dispose of as solid hazardous waste.

References

  • US Environmental Protection Agency (EPA). "Hazardous Waste Codes (F, K, P, and U Lists)." RCRA Regulations. [Link]

  • Princeton University Environmental Health & Safety. "Waste Removal and Disposal Guidelines: Halogenated vs. Non-Halogenated." [Link]

  • UCLA Chemistry & Biochemistry. "SOP: Phenol and Phenolic Compounds Handling and Disposal." [Link]

  • PubChem. "Compound Summary: 4-Bromo-2-((pyridin-2-ylamino)methyl)phenol (Structure & Safety Data)."[1] [Link](Note: Search by structure or CAS if available for specific isomer data)[1]

Sources

Handling

Personal protective equipment for handling 4-Bromo-2-((pyridin-2-ylamino)methyl)phenol

Topic: Content Type: Operational Safety & Logistics Guide Audience: Researchers, Medicinal Chemists, and EHS Officers Executive Summary: The "Grab-and-Go" Safety Matrix For immediate operational readiness. Do not proceed...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Operational Safety & Logistics Guide Audience: Researchers, Medicinal Chemists, and EHS Officers

Executive Summary: The "Grab-and-Go" Safety Matrix

For immediate operational readiness. Do not proceed without these controls in place.

Category Requirement Critical Specification
Hand Protection Double-Gloving Required Inner: Nitrile (4 mil). Outer: Nitrile (5-8 mil) or Laminate (Silver Shield) for stock solutions >100mM.
Eye Protection Chemical Splash Goggles Standard safety glasses are insufficient due to the phenol moiety's rapid corrosive potential to corneal tissue.
Respiratory Engineering Control Handle strictly within a certified chemical fume hood. If handling powder outside a hood (emergency only), use N95 or P100.
Skin/Body Barrier Defense Cotton lab coat (buttoned to neck) + Chemical-resistant apron (Tyvek/Neoprene) for transfers >1g.
First Aid Specific Antidote Polyethylene Glycol 300 or 400 (PEG-300/400) must be immediately accessible. Water alone is ineffective for phenol decontamination.

Hazard Mechanics: The "Why" Behind the Protocol

To trust the safety measures, you must understand the molecular behavior.

4-Bromo-2-((pyridin-2-ylamino)methyl)phenol is a bifunctional scaffold combining a halogenated phenol with an aminopyridine. This structure presents a synergistic hazard profile that standard "organic handling" protocols may underestimate.

  • The Phenolic Risk (Corrosivity & Systemic Toxicity): The phenol hydroxyl group is acidic and lipophilic. Upon skin contact, it causes rapid protein denaturation (visible as "white burns" or blanching) and local anesthesia. This numbing effect is dangerous because you may not feel the burn until systemic absorption has occurred.

  • The Aminopyridine Risk (Neurological): Pyridine derivatives can act as neurological irritants. Coupled with the lipophilic bromine atom, the molecule's ability to cross biological membranes (skin/blood-brain barrier) is theoretically enhanced compared to simple phenols.

  • The Halogen Effect: The bromine substituent increases the molecular weight and lipophilicity (

    
    ), making the compound more persistent in fatty tissues if absorbed.
    

Detailed PPE Specifications & Selection Logic

A. Hand Protection Strategy
  • Protocol: Double-gloving is non-negotiable.

  • Logic: Phenols can permeate thin nitrile rubber. The outer glove acts as the sacrificial barrier; the inner glove protects during the "doffing" (removal) process.

  • Visual Indicator: Use contrasting colors (e.g., Blue Nitrile under Orange Nitrile) to immediately spot tears or breaches.

  • Change Frequency: Replace outer gloves immediately upon any splash or every 60 minutes of active handling.

B. Ocular Defense
  • Protocol: Unvented or indirect-vent chemical splash goggles.

  • Logic: Phenolic compounds cause severe, often irreversible corneal damage. A standard safety glass leaves the "temporal gaps" open to aerosols or splashes.

C. Respiratory & Engineering Controls
  • Protocol: All weighing and solubilization must occur inside a fume hood with a face velocity of 80–100 fpm.

  • Static Control: As a halogenated solid, this compound may be static-prone. Use an ionizing bar or anti-static gun during weighing to prevent "puffing" of the powder.

Operational Workflow: Step-by-Step Handling

Phase 1: Preparation & Weighing
  • Donning: Put on inner gloves

    
     lab coat 
    
    
    
    apron
    
    
    outer gloves
    
    
    goggles.
  • Workspace: Clear the fume hood. Place a chemically resistant tray (spill containment) under the balance.

  • Weighing:

    • Do not weigh directly into a flask. Weigh onto weighing paper or a boat inside the hood.

    • Transfer solid to the reaction vessel before adding solvent to minimize splash risk.

Phase 2: Solubilization & Reaction
  • Solvent Addition: Add solvent slowly. Halogenated phenols can be exothermic upon solvation in basic media.

  • Heating: If the reaction requires heat, ensure the system is closed (condenser) and under inert atmosphere (

    
     or 
    
    
    
    ). Phenols oxidize easily; oxidation products (quinones) are often more toxic.
Phase 3: Cleanup & Doffing[1][2][3]
  • Wipe Down: Wipe all surfaces (balance, hood sash) with a solvent-dampened tissue (Ethanol or Acetone), then dispose of the tissue as hazardous waste.

  • Doffing Sequence:

    • Remove apron (if used).

    • Remove outer gloves (turn inside out).

    • Remove goggles.

    • Remove lab coat.

    • Remove inner gloves (wash hands immediately).

Visualization: Handling Workflow

HandlingProtocol cluster_emergency Emergency Path Start START: PPE Donning (Double Gloves, Goggles) Weigh Weighing (Fume Hood) Use Spill Tray Start->Weigh Verify Airflow React Reaction / Solubilization Closed System Weigh->React Transfer Solid Clean Decontamination Solvent Wipe Down React->Clean Process Complete Waste Disposal (Halogenated Organic) Clean->Waste Solid/Liquid Waste Exposure Skin Exposure PEG Apply PEG 300/400 (No Water Initially) Exposure->PEG Immediate

Figure 1: Operational workflow for handling 4-Bromo-2-((pyridin-2-ylamino)methyl)phenol, including the critical emergency branch for skin exposure.

Emergency Response: The PEG Protocol

Standard water rinsing is insufficient for phenol-based burns due to low water solubility and high lipophilicity.

  • Skin Contact:

    • IMMEDIATELY wipe off excess chemical with a dry pad.

    • DO NOT flush with water first (this can spread the lipophilic phenol over a larger surface area).

    • APPLY PEG 300 or PEG 400 liberally to the area. Swab repeatedly until the odor dissipates and the white blanching fades.

    • Only after PEG treatment, flush with water for 15 minutes.

    • Seek medical attention.[1][2][3][4][5][6]

  • Eye Contact:

    • Flush immediately with water or saline for 15 minutes. Hold eyelids open.

    • Do NOT use PEG in eyes.

  • Spill Management:

    • Small Spill (<5g): Cover with "Spill-X-S" or similar solvent adsorbent. Do not use paper towels (fire hazard).

    • Large Spill: Evacuate area. Contact EHS.

Waste Disposal & Environmental Compliance

  • Classification: Hazardous Chemical Waste.

  • Stream: Halogenated Organic Waste .

    • Why? The bromine atom mandates segregation from non-halogenated solvents to prevent corrosion in incinerators and ensure proper high-temperature destruction.

  • Container: High-density polyethylene (HDPE) or glass. Avoid metal containers due to potential corrosion from phenolic acidity.

  • Labeling: Must explicitly list "Phenol derivative" and "Halogenated" to alert downstream waste handlers.

References

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance. OSHA 3404-11R. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • American Chemical Society (ACS). (2023). Safety in Academic Chemistry Laboratories. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: Phenol. (Used for structural class hazard extrapolation). Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.